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  • Product: 3-(2-Fluorophenyl)azetidine hydrochloride
  • CAS: 1203686-39-8

Core Science & Biosynthesis

Foundational

The 3-Arylazetidine Scaffold: A Privileged Motif for Central Nervous System Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Azetidine Advantage in Neurotherapeutics The quest for novel chemical entities that can effectively and safely mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Advantage in Neurotherapeutics

The quest for novel chemical entities that can effectively and safely modulate the complex neurochemical landscape of the central nervous system (CNS) is a perpetual challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 3-arylazetidine motif has emerged as a particularly promising framework.[1][2] Its inherent structural rigidity, a departure from more flexible acyclic amines, offers a unique combination of properties that are highly advantageous for CNS drug design. The strained four-membered ring system imparts a distinct three-dimensional character, enabling precise vectoral presentation of substituents to engage with biological targets. This conformational constraint can lead to enhanced binding affinity and selectivity, crucial attributes for minimizing off-target effects and improving the therapeutic index of CNS drug candidates.[3]

This technical guide provides a comprehensive overview of the 3-arylazetidine scaffold, from its synthesis to its application in the design of novel CNS-active agents. We will delve into the intricacies of its medicinal chemistry, exploring the structure-activity relationships (SAR) that govern its interaction with key neurological targets, and discuss the critical pharmacokinetic and pharmacodynamic considerations for successful CNS drug development.

I. Synthetic Strategies: Accessing the 3-Arylazetidine Core

The construction of the strained azetidine ring, particularly with a C3-aryl substituent, requires careful consideration of synthetic strategy. The choice of a specific route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

A. Synthesis of 3-Aryl-3-hydroxyazetidines: Key Intermediates

A common and versatile approach to 3-arylazetidines proceeds through the corresponding 3-aryl-3-hydroxyazetidine intermediates. These tertiary alcohols serve as valuable precursors for further functionalization. A widely employed method involves the nucleophilic addition of an organometallic reagent to a protected azetidin-3-one.

Experimental Protocol: Synthesis of N-Boc-3-phenylazetidin-3-ol

  • Reaction Setup: A solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Nucleophilic Addition: Phenyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-3-phenylazetidin-3-ol.

Causality Behind Experimental Choices: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the azetidine nitrogen is crucial to prevent side reactions and to modulate the reactivity of the ring system. The low temperature (-78 °C) is necessary to control the reactivity of the organolithium reagent and to minimize decomposition of the starting material and product.

B. Stereoselective Synthesis of 3-Arylazetidines

The stereochemistry at the C3 position can be critical for biological activity. Enantiomerically pure 3-arylazetidines can be prepared using chiral auxiliaries, asymmetric catalysis, or by resolution of racemic mixtures. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents an elegant and efficient method for accessing chiral azetidin-3-ones, which can then be converted to the desired 3-arylazetidines.[2]

II. Medicinal Chemistry of 3-Arylazetidines: Targeting Monoamine Transporters

A significant focus of research on 3-arylazetidine scaffolds has been their application as ligands for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[4] These transporters play a pivotal role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for the treatment of various CNS disorders, including depression, anxiety, and substance abuse disorders.

A. Structure-Activity Relationships (SAR) of 3-Aryl-3-arylmethoxyazetidines

A notable class of 3-arylazetidines with potent activity at monoamine transporters are the 3-aryl-3-arylmethoxyazetidines. Systematic exploration of the substituents on both the C3-aryl ring and the arylmethoxy moiety has revealed key SAR trends that govern their affinity and selectivity for DAT and SERT.[4]

Table 1: SAR of 3-Aryl-3-arylmethoxyazetidines at Dopamine and Serotonin Transporters [4]

CompoundR1 (3-Aryl)R2 (3-Arylmethoxy)DAT Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity
6e Phenyl3,4-Dichlorophenyl>100003.5>2857
6h Phenyl4-Chlorophenyl>100002.9>3448
7c Phenyl3,4-Dichlorophenyl (N-Methyl)28001.02800
7g 3,4-DichlorophenylPhenyl (N-Methyl)1626.027
7i 3,4-Dichlorophenyl3,4-Dichlorophenyl (N-Methyl)20001.31538

Data extracted from Roth et al., J. Med. Chem. 2013, 56, 18, 7076–7086.

Key SAR Insights:

  • SERT Selectivity: In general, the 3-aryl-3-arylmethoxyazetidines exhibit a preference for SERT over DAT.[4]

  • Impact of Arylmethoxy Substitution: The presence of chloro substituents on the arylmethoxy ring, particularly at the 3 and 4 positions, significantly enhances SERT affinity.[4]

  • Tuning Selectivity with 3-Aryl Substitution: Modification of the 3-aryl ring can be used to modulate the DAT/SERT selectivity. For instance, the introduction of a 3,4-dichlorophenyl group at the C3 position (as in compound 7g ) improves DAT affinity, leading to a more balanced dual inhibitor profile.[4]

  • N-Substitution: N-methylation of the azetidine ring generally maintains or slightly improves affinity for both transporters.[4]

B. Bioisosteric Modifications

The exploration of bioisosteric replacements for the ether linkage in 3-aryl-3-oxyazetidines has led to the development of novel analogs with interesting pharmacological profiles. For example, the replacement of the ether oxygen with a nitrogen atom to give 3-aminoazetidines has been investigated as a strategy to create triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine.[5][6]

III. Pharmacokinetic and Pharmacodynamic Considerations for CNS Drug Design

For a 3-arylazetidine-based compound to be a successful CNS drug, it must not only exhibit high affinity and selectivity for its target but also possess a favorable pharmacokinetic and pharmacodynamic (PK/PD) profile. This includes the ability to cross the blood-brain barrier (BBB), exhibit metabolic stability, and have an appropriate duration of action.[3][7]

A. Blood-Brain Barrier Penetration

The BBB is a highly selective barrier that protects the brain from potentially harmful substances.[7] For a drug to exert its effect in the CNS, it must be able to efficiently cross this barrier. The physicochemical properties of a molecule, such as its lipophilicity (logP), molecular weight, and polar surface area, play a crucial role in its ability to penetrate the BBB. The azetidine scaffold, with its sp³-rich character, can contribute to a more favorable logP profile compared to more planar aromatic systems.[3]

B. In Vitro ADME Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug discovery. In vitro assays are routinely used to predict the in vivo pharmacokinetic behavior of drug candidates.

Experimental Protocol: Radioligand Binding Assay for DAT and SERT

  • Membrane Preparation: Membranes from cells expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are prepared by homogenization and centrifugation.[8][9][10][11]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compound.[4][8]

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor or transporter. The choice of radioligand is critical; it should have high affinity and selectivity for the target of interest. The use of competition binding allows for the determination of the affinity of unlabeled test compounds.

IV. Visualizing Key Concepts

A. General Synthetic Pathway to 3-Aryl-3-arylmethoxyazetidines

G start N-Boc-azetidin-3-one intermediate1 N-Boc-3-aryl-3-hydroxyazetidine start->intermediate1 1. ArLi or ArMgBr 2. Quench intermediate2 N-Boc-3-aryl-3-arylmethoxyazetidine intermediate1->intermediate2 NaH, ArCH2Br final_product 3-Aryl-3-arylmethoxyazetidine (Final Product) intermediate2->final_product Deprotection (e.g., TFA)

Caption: General synthetic route to 3-aryl-3-arylmethoxyazetidines.

B. Key Structure-Activity Relationships

SAR Core 3-Arylazetidine Core Aryl_Ring C3-Aryl Ring (Modulates DAT/SERT Selectivity) Core->Aryl_Ring Methoxy_Ring Arylmethoxy Ring (Enhances SERT Affinity) Core->Methoxy_Ring N_Substituent N-Substituent (Fine-tunes Affinity) Core->N_Substituent

Caption: Key structural elements influencing the activity of 3-arylazetidine analogs.

C. CNS Drug Discovery Workflow

Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Scaffold Synthesis (e.g., 3-Arylazetidine) Library Analog Library Generation Synthesis->Library Binding Radioligand Binding (DAT, SERT) Library->Binding ADME ADME Profiling (Metabolic Stability, Permeability) Binding->ADME PK Pharmacokinetics (Brain Penetration) ADME->PK Efficacy Efficacy Models (e.g., Behavioral Assays) PK->Efficacy Lead Lead Efficacy->Lead Lead Optimization

Caption: Integrated workflow for the discovery of 3-arylazetidine-based CNS drugs.

V. Conclusion and Future Directions

The 3-arylazetidine scaffold represents a highly versatile and privileged structure in the design of novel CNS-active agents. Its unique conformational constraints and amenability to synthetic modification have enabled the development of potent and selective ligands for key neurological targets, particularly monoamine transporters. The insights gained from SAR studies provide a rational basis for the design of next-generation compounds with tailored pharmacological profiles.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel bioisosteric replacements to further optimize drug-like properties, and the in-depth in vivo characterization of lead compounds to translate in vitro potency into therapeutic efficacy. The continued investigation of the 3-arylazetidine scaffold holds significant promise for the discovery of new and improved treatments for a range of debilitating CNS disorders.

References

  • Roth, B. L., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Journal of Medicinal Chemistry, 56(18), 7076–7086. Retrieved from [Link][4]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(46), 11594-11598. Retrieved from [Link][2]

  • Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. Retrieved from [Link][5][6]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.15.1-12.15.26. Retrieved from [Link][8]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][11]

  • Pardridge, W. M. (2007). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery. NeuroRx, 4(1), 31–41. Retrieved from [Link][7]

  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50–68. Retrieved from [Link][3]

Sources

Exploratory

The Strategic Replacement: A Technical Guide to Piperidine and Pyrrolidine Bioisosteres in Modern Drug Discovery

Abstract The saturated heterocycles, piperidine and pyrrolidine, are cornerstones of medicinal chemistry, embedded in the molecular architecture of a vast number of approved therapeutics. Their prevalence is a testament...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The saturated heterocycles, piperidine and pyrrolidine, are cornerstones of medicinal chemistry, embedded in the molecular architecture of a vast number of approved therapeutics. Their prevalence is a testament to their synthetic tractability and their ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets. However, the relentless pursuit of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of bioisosteres—chemical groups that can replace the parent scaffold while retaining or enhancing biological activity. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of bioisosterism in the context of piperidine and pyrrolidine rings. We will delve into the rationale behind their replacement, explore the synthesis of key bioisosteres, and present case studies that showcase their successful implementation in drug discovery programs.

Introduction: The Privileged Scaffolds and the Imperative for Innovation

Piperidine and pyrrolidine rings are classified as "privileged scaffolds" in medicinal chemistry, a designation earned through their repeated appearance in successful drug molecules across a wide range of therapeutic areas.[1][] Their utility stems from their ability to:

  • Impart Basicity: The nitrogen atom in these rings is typically basic, allowing for the formation of salts which can improve solubility and crystallinity. The pKa of piperidine is approximately 11.22, while pyrrolidine's pKa is around 11.27.[3]

  • Provide Three-Dimensional Diversity: As sp³-rich structures, they introduce non-planar geometries into molecules, enabling more precise and complex interactions with the three-dimensional binding sites of proteins.[4]

  • Serve as Versatile Synthetic Handles: The nitrogen atom and the ring carbons can be readily functionalized, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

Despite their advantages, piperidine and pyrrolidine scaffolds are not without their liabilities. These can include:

  • Metabolic Instability: The carbons adjacent to the nitrogen atom are often susceptible to metabolism by cytochrome P450 enzymes, leading to N-dealkylation or ring oxidation, which can result in rapid clearance and reduced drug exposure.[3]

  • Off-Target Effects: The basicity of the nitrogen can lead to interactions with unintended targets, such as the hERG potassium channel, which can cause cardiotoxicity.

  • Limited Intellectual Property Space: The ubiquity of these scaffolds can make it challenging to secure novel intellectual property for new drug candidates.

Bioisosteric replacement offers a powerful strategy to address these challenges, allowing medicinal chemists to fine-tune the properties of a molecule while preserving its core binding interactions.

The Concept of Bioisosterism: More Than Just Similar Shapes

Bioisosterism is a strategy in drug design that involves the substitution of a chemical group with another group that has similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. This can involve replacing atoms, ions, or entire functional groups. The rationale behind this approach is that by mimicking the size, shape, and electronic distribution of the original group, the bioisostere can fit into the same biological target and elicit a similar response.

However, modern bioisosterism goes beyond simple mimicry. The goal is often not just to maintain activity but to strategically alter specific properties to overcome a particular challenge. For piperidine and pyrrolidine, common goals of bioisosteric replacement include:

  • Modulating Basicity: Replacing the piperidine or pyrrolidine nitrogen with a less basic isostere can reduce off-target effects and improve oral bioavailability.

  • Enhancing Metabolic Stability: Introducing steric hindrance or altering the electronic properties of the ring can block sites of metabolism.

  • Improving Physicochemical Properties: Bioisosteric replacement can be used to fine-tune lipophilicity (LogP), solubility, and other properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Exploring Novel Chemical Space: The use of novel bioisosteres can lead to the discovery of new intellectual property and potentially new biological activities.

Key Bioisosteres of Piperidine and Pyrrolidine

A wide variety of bioisosteres have been developed to replace piperidine and pyrrolidine rings. In this section, we will discuss some of the most common and impactful examples, including their synthesis and a comparison of their key physicochemical properties.

Azetidine: The Constrained Analog

Azetidine, a four-membered saturated heterocycle, is a common bioisostere for both piperidine and pyrrolidine. Its smaller ring size introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation.

Rationale for Use:

  • Reduced Lipophilicity: The smaller size and increased polarity of the azetidine ring generally lead to lower LogP values compared to piperidine and pyrrolidine, which can improve aqueous solubility.[5]

  • Altered Basicity: The pKa of azetidine is slightly lower than that of piperidine and pyrrolidine, which can be beneficial for reducing off-target effects.[6]

  • Novel Exit Vectors: The geometry of the azetidine ring provides different exit vectors for substituents compared to its larger counterparts, allowing for the exploration of new binding interactions.

Synthesis of Azetidine Derivatives:

The synthesis of substituted azetidines can be challenging due to ring strain. However, several reliable methods have been developed. A common approach involves the cyclization of a 1,3-amino alcohol or a related precursor.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-aminoazetidine [7]

  • Step 1: Synthesis of 1-Benzhydrylazetidin-3-one: To a solution of 1,3-dichloroacetone in acetonitrile, add a solution of benzhydrylamine and sodium iodide. Heat the mixture to reflux for 16 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-one.

  • Step 2: Reductive Amination: To a solution of 1-benzhydrylazetidin-3-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford 1-benzhydryl-3-aminoazetidine.

Morpholine and Piperazine: Introducing Heteroatoms

Morpholine and piperazine are six-membered heterocyclic rings that are frequently used as bioisosteres for piperidine. The introduction of an additional heteroatom (oxygen in morpholine, nitrogen in piperazine) significantly alters the physicochemical properties of the ring.

Rationale for Use:

  • Increased Polarity and Solubility: The oxygen atom in morpholine and the additional nitrogen in piperazine can act as hydrogen bond acceptors, leading to increased aqueous solubility.[8]

  • Modulated Basicity: The pKa of the nitrogen in morpholine is significantly lower than that of piperidine (around 8.4), which can be advantageous for reducing off-target effects. Piperazine has two basic centers, offering opportunities for dual interactions or for tuning the basicity of one nitrogen by modifying the other.[9][10]

  • Improved Metabolic Stability: The presence of the additional heteroatom can alter the metabolic profile of the ring, sometimes leading to improved stability.

Synthesis of Morpholine and Piperazine Derivatives:

The synthesis of morpholine and piperazine derivatives is generally straightforward. For example, N-substituted piperazines can be readily prepared by the reaction of piperazine with an appropriate electrophile.

Experimental Protocol: Synthesis of 1-(2-pyridyl)piperazine

  • To a solution of 2-chloropyridine in dimethyl sulfoxide (DMSO), add piperazine and potassium carbonate. Heat the mixture to 120°C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(2-pyridyl)piperazine.

Spirocyclic Systems: Exploring Three-Dimensional Space

Spirocyclic systems, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, are a more recent class of piperidine bioisosteres that offer unique three-dimensional scaffolds.[11][12] These rigid structures can provide access to novel chemical space and improve pharmacokinetic properties.

Rationale for Use:

  • Improved Metabolic Stability: The spirocyclic nature of these compounds can shield the carbons adjacent to the nitrogen from metabolic attack, leading to increased metabolic stability.[13]

  • Enhanced Solubility: The introduction of a spirocyclic system can disrupt crystal packing and lead to improved aqueous solubility.

  • Novel Exit Vectors: The rigid, three-dimensional structure of spirocycles provides well-defined exit vectors for substituents, allowing for precise positioning of functional groups to optimize target binding.

Synthesis of Spirocyclic Systems:

The synthesis of spirocyclic systems can be more complex than that of their monocyclic counterparts. A common strategy for the synthesis of 2-azaspiro[3.3]heptane involves the cyclization of a suitably substituted cyclobutane derivative.

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane [11]

  • Step 1: Synthesis of 2-Tosyl-2-azaspiro[3.3]heptane: To a solution of 1,1-bis(hydroxymethyl)cyclobutane in pyridine, add tosyl chloride and stir at room temperature for 12 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the ditosylate. To a solution of the ditosylate in dimethylformamide (DMF), add sodium azide and heat to 80°C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer, concentrate, and then reduce the diazide with lithium aluminum hydride in tetrahydrofuran (THF) to yield 2-amino-2-methyl-1,3-propanediol. Cyclize the amino diol with tosyl chloride and triethylamine to give 2-tosyl-2-azaspiro[3.3]heptane.

  • Step 2: Detosylation: To a solution of 2-tosyl-2-azaspiro[3.3]heptane in 1,2-dimethoxyethane, add a freshly prepared solution of sodium naphthalenide at 0°C. Stir the reaction mixture at room temperature for 1 hour. Quench the reaction with water, concentrate, and purify by column chromatography to afford 2-azaspiro[3.3]heptane.

Bicyclic Systems: Tropane and Quinuclidine

Bicyclic systems such as tropane and quinuclidine are conformationally restricted bioisosteres of piperidine. Their rigid frameworks can pre-organize the molecule for optimal binding to its target, leading to increased potency.[14]

Rationale for Use:

  • Conformational Rigidity: The bicyclic nature of these scaffolds significantly reduces conformational flexibility, which can lead to a more favorable entropy of binding.

  • Precise Substituent Placement: The rigid framework allows for the precise placement of substituents in three-dimensional space, which can be critical for achieving high-affinity and selective binding.

  • Altered Physicochemical Properties: The introduction of a bicyclic system can significantly alter the lipophilicity and other physicochemical properties of a molecule.

Synthesis of Bicyclic Systems:

The synthesis of tropane and quinuclidine derivatives often involves multi-step sequences. A classic method for the synthesis of tropinone, a precursor to tropane, is the Robinson tropinone synthesis. The synthesis of 3-quinuclidinone, a key intermediate for quinuclidine derivatives, can be achieved via a Dieckmann condensation.[14][15]

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride [14][15]

  • Step 1: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: To a solution of ethyl piperidine-4-carboxylate in acetonitrile, add methyl chloroacetate and potassium carbonate. Heat the mixture to reflux for 12 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography.

  • Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation: To a solution of potassium tert-butoxide in toluene, add a solution of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate in toluene. Heat the mixture to reflux for 4 hours. After cooling, acidify the reaction mixture with hydrochloric acid and heat to reflux for 4 hours to effect hydrolysis and decarboxylation. Cool the reaction mixture and extract with diethyl ether. The aqueous layer contains 3-quinuclidinone hydrochloride, which can be isolated by evaporation of the water.

Comparative Analysis of Physicochemical Properties

The choice of a bioisostere is often driven by the desire to modulate specific physicochemical properties. The following table provides a comparative overview of key properties for piperidine, pyrrolidine, and some of their common bioisosteres.

ScaffoldMolecular Weight ( g/mol )pKacLogP
Piperidine85.1511.22[3]0.84[3]
Pyrrolidine71.1211.270.46
Azetidine57.0911.29-0.16
Morpholine87.128.36-0.46
Piperazine86.149.8 (pKa1), 5.6 (pKa2)-1.1
2-Azaspiro[3.3]heptane97.16~10.5~0.5
Tropane139.23~10.3~1.5
Quinuclidine111.18~11.0~1.3

Note: cLogP and pKa values are approximate and can vary depending on the specific substituents on the ring.

Case Studies in Drug Discovery

The successful application of bioisosterism is best illustrated through real-world examples. The following case studies highlight how the strategic replacement of piperidine and pyrrolidine rings has led to the development of improved drug candidates.

Central Nervous System (CNS) Agents: Targeting the Dopamine D2 Receptor

The piperidine ring is a common feature in many CNS-active drugs, particularly those that target dopamine receptors. However, its basicity can contribute to off-target effects. In the development of antagonists for the dopamine D2 receptor, researchers have explored the use of bridged piperidine and piperazine isosteres to improve selectivity and pharmacokinetic properties.[16][17]

Logical Relationship: From Piperidine to a Bridged Bioisostere

SAR_D2_Antagonist Piperidine Piperidine-Containing Lead - Potent D2 Antagonist - Off-target effects (hERG) - Metabolic liability Bridged_Piperidine Bridged Piperidine Bioisostere - Maintained D2 Potency - Reduced hERG affinity - Improved Metabolic Stability Piperidine->Bridged_Piperidine Bioisosteric Replacement

Caption: Bioisosteric replacement of a piperidine ring with a bridged analog.

In one study, the replacement of a flexible piperidine moiety with a rigid, bridged piperazine isostere resulted in a compound with maintained potency at the D2 receptor but with significantly reduced affinity for the hERG channel, leading to an improved safety profile.[17] This demonstrates how conformational constraint can be used to achieve receptor selectivity.

Antiviral Therapy: Pyrrolidine Bioisosteres in Hepatitis C Treatment

Pyrrolidine and its derivatives are found in a number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3/NS4A protease.[1] The pyrrolidine ring often plays a key role in positioning the pharmacophoric groups for optimal interaction with the enzyme's active site.

Experimental Workflow: Screening for Antiviral Activity

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assays cluster_optimization Lead Optimization Pyrrolidine_Analog Pyrrolidine-based Lead Compound Bioisostere_Synthesis Synthesis of Bioisosteric Analogs (e.g., substituted azetidines) Pyrrolidine_Analog->Bioisostere_Synthesis Enzyme_Assay HCV NS3/NS4A Protease Inhibition Assay Bioisostere_Synthesis->Enzyme_Assay Cell_Culture_Assay HCV Replicon Assay Enzyme_Assay->Cell_Culture_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Culture_Assay->SAR_Analysis ADME_Profiling ADME/Tox Profiling SAR_Analysis->ADME_Profiling Optimized_Lead Optimized Lead Candidate ADME_Profiling->Optimized_Lead

Caption: A typical workflow for the discovery of antiviral agents.

In the development of HCV protease inhibitors, the replacement of a proline-derived pyrrolidine with a more constrained azetidine bioisostere led to an improvement in both potency and pharmacokinetic properties. The increased rigidity of the azetidine ring resulted in a more favorable orientation of the key binding groups within the active site of the protease.

Conclusion and Future Perspectives

The strategic use of bioisosteres for piperidine and pyrrolidine rings is a powerful and well-established approach in modern drug discovery. By moving beyond simple mimicry and embracing a more nuanced understanding of how subtle structural changes can impact a wide range of molecular properties, medicinal chemists can overcome common challenges in drug development and design safer and more effective medicines.

The future of bioisosterism in this area will likely involve the development of even more sophisticated and novel scaffolds. The exploration of new spirocyclic and bicyclic systems, as well as the use of computational methods to predict the properties of novel bioisosteres, will continue to expand the toolkit of the medicinal chemist. As our understanding of the complex interplay between molecular structure and biological activity continues to grow, the rational design of bioisosteres will play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • ChemicalBook. (n.d.). 2-azaspiro[3.3]heptane synthesis.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1912-1914.
  • Bentley, K. W. (1965). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Journal of the American Chemical Society, 87(15), 3583-3584.
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The Strategic Incorporation of Fluorinated Phenyl Azetidine Fragments in Modern Drug Discovery: A Technical Guide for Library Synthesis

Abstract The confluence of fluorine chemistry and strained ring systems has unlocked a wealth of possibilities in modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenyl az...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of fluorine chemistry and strained ring systems has unlocked a wealth of possibilities in modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenyl azetidine fragments, privileged scaffolds that offer a unique combination of three-dimensional complexity and advantageous physicochemical properties. We will delve into the strategic rationale for their use, detail robust synthetic methodologies amenable to library synthesis, and provide practical guidance for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their discovery programs.

The Azetidine Scaffold: A Compact Powerhouse for Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as increasingly important motifs in drug discovery.[1][2] Their inherent ring strain and sp³-rich character impart a degree of conformational rigidity that is highly sought after in rational drug design.[2][3] This rigidity can lead to improved binding affinity and selectivity for biological targets by pre-organizing the molecule in a bioactive conformation.[3] Furthermore, the compact nature of the azetidine ring provides an excellent scaffold for exploring chemical space with novel exit vectors.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its value in creating metabolically stable and effective therapeutics.[1]

The Fluorine Advantage: Modulating Properties for Enhanced Performance

The introduction of fluorine into drug candidates is a well-established strategy for optimizing a range of pharmacokinetic and pharmacodynamic properties.[4] The unique electronic properties of fluorine can significantly impact a molecule's metabolic stability, pKa, lipophilicity, and binding interactions.[5] By blocking sites of oxidative metabolism, fluorine can enhance a drug's half-life and bioavailability.[6][7] Moreover, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups and introduce favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[5][8]

The marriage of the azetidine scaffold with fluorine substitution creates a class of building blocks with exceptional potential. Fluorinated phenyl azetidines offer a unique combination of a rigid, three-dimensional core with the powerful property-modulating effects of fluorine, making them highly attractive for the synthesis of diverse chemical libraries.

Synthetic Strategies for Fluorinated Phenyl Azetidine Fragments

The successful construction of a diverse library of fluorinated phenyl azetidine fragments hinges on the availability of robust and versatile synthetic methodologies. Several strategies have been developed, each with its own advantages and considerations.

Synthesis of the Azetidine Core

A common and effective approach to the azetidine ring system involves intramolecular cyclization. For instance, the synthesis of N-benzyl-3-hydroxyazetidine can be achieved on a large scale, providing a key intermediate for further functionalization.[9] Another powerful method is the photochemical [2+2] cycloaddition, known as the aza Paternò-Büchi reaction, which allows for the direct formation of the azetidine ring from an imine and an alkene.[2][3][10] Recent advances in visible-light-mediated photochemistry have made this approach more accessible and applicable to a wider range of substrates.[3]

Introduction of the Phenyl Group

For the synthesis of 3-phenylazetidine derivatives, a common precursor is N-Boc-3-azetidinone. This can be reacted with a phenyl Grignard reagent or phenyllithium to introduce the phenyl group at the 3-position, forming a tertiary alcohol intermediate.[8][11] This intermediate is then poised for further modifications, including fluorination.

Fluorination Strategies

The introduction of fluorine onto the azetidine scaffold can be achieved through various methods, with the choice of strategy depending on the desired position of the fluorine atom and the overall synthetic plan.

A prevalent method for synthesizing 3-fluoroazetidines is the deoxyfluorination of the corresponding 3-hydroxyazetidine precursor. Reagents such as diethylaminosulfur trifluoride (DAST) can effectively replace the hydroxyl group with fluorine.[12] This approach is particularly useful for creating 3-fluoro-3-phenylazetidines from the tertiary alcohol intermediate described previously.

An alternative route involves the bromofluorination of an appropriately substituted alkenyl azide, followed by reduction and subsequent intramolecular cyclization to yield the 3-fluorinated azetidine.[6][13] This method offers good control over the position of the fluorine atom.

The ring-opening of activated aziridines with a fluoride source presents another viable pathway to fluorinated azetidines. This strategy can be stereospecific and allows for the synthesis of enantiopure products.[12]

A Scalable and Modular Synthetic Route

A practical and scalable approach for the synthesis of N-Boc-3-fluoro-3-phenylazetidine, a key building block for library synthesis, is outlined below. This multi-step synthesis is designed to be adaptable for the introduction of diversity.

Diagram of a Modular Synthetic Route

start N-Boc-3-azetidinone step1 Grignard Reaction (Phenylmagnesium bromide) start->step1 intermediate1 N-Boc-3-hydroxy-3-phenylazetidine step1->intermediate1 step2 Deoxyfluorination (DAST) intermediate1->step2 product N-Boc-3-fluoro-3-phenylazetidine step2->product step3 Deprotection (TFA) product->step3 intermediate2 3-Fluoro-3-phenylazetidine step3->intermediate2 step4 Library Synthesis (Amidation, Alkylation, etc.) intermediate2->step4 library Fluorinated Phenyl Azetidine Library step4->library

Caption: A modular synthetic pathway to a fluorinated phenyl azetidine library.

Library Synthesis Workflow

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening.[14][15][16][17] A robust workflow for generating a library of fluorinated phenyl azetidine fragments can be designed around a central, functionalized core.

Diagram of a Diversity-Oriented Synthesis Workflow

cluster_core Core Synthesis cluster_diversification Diversification cluster_library Library Generation Core Scaffold 3-Fluoro-3-phenylazetidine Amides Amide Analogs Core Scaffold->Amides Amidation Amines N-Alkylated Analogs Core Scaffold->Amines N-Alkylation Sulfonamides Sulfonamide Analogs Core Scaffold->Sulfonamides Sulfonylation R1-COOH Carboxylic Acids (R1) R1-COOH->Amides R2-X Alkyl Halides (R2) R2-X->Amines R3-SO2Cl Sulfonyl Chlorides (R3) R3-SO2Cl->Sulfonamides

Caption: A workflow for generating a diverse library from a core scaffold.

Physicochemical Properties of Fluorinated Phenyl Azetidine Fragments

The strategic incorporation of fluorine is intended to modulate the physicochemical properties of the parent molecule. The following table provides representative data for a small set of fluorinated phenyl azetidine analogs, illustrating the impact of fluorine substitution on lipophilicity (LogP) and basicity (pKa).

CompoundRXLogP (calculated)pKa (predicted)
1 HH1.068.5
2 H4-F1.258.2
3 BocH2.50N/A
4 Boc4-F2.69N/A
5 COCH₃H0.85N/A
6 COCH₃4-F1.04N/A

Note: LogP and pKa values are estimations from computational models and should be experimentally verified.[5][18][19]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of key intermediates and the final fluorinated phenyl azetidine core.

Synthesis of N-Boc-3-hydroxy-3-phenylazetidine[9][12]
  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-phenylazetidine.

Synthesis of N-Boc-3-fluoro-3-phenylazetidine
  • To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-fluoro-3-phenylazetidine.

Deprotection to 3-Fluoro-3-phenylazetidine
  • To a solution of N-Boc-3-fluoro-3-phenylazetidine (1.0 eq) in dichloromethane, add trifluoroacetic acid (10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and treat with ethereal HCl to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to obtain 3-fluoro-3-phenylazetidine hydrochloride.

Characterization Data

The following are representative characterization data for N-Boc-3-fluoro-3-phenylazetidine.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 5H), 4.40 (d, J = 10.0 Hz, 2H), 4.25 (d, J = 10.0 Hz, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 138.5 (d, J = 20.2 Hz), 129.0, 128.8, 125.5 (d, J = 9.1 Hz), 95.5 (d, J = 215.1 Hz), 80.5, 62.0 (d, J = 24.2 Hz), 28.4.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -155.2 (m).

  • HRMS (ESI): m/z calculated for C₁₄H₁₈FNO₂Na [M+Na]⁺: 290.1214, found: 290.1219.

Note: Spectral data are illustrative and may vary based on specific experimental conditions.[10]

Conclusion and Future Outlook

Fluorinated phenyl azetidine fragments represent a powerful and versatile class of building blocks for modern drug discovery. Their unique combination of conformational constraint, three-dimensionality, and the advantageous properties imparted by fluorine make them ideal for the construction of novel chemical libraries. The synthetic strategies outlined in this guide provide a solid foundation for researchers to access these valuable scaffolds. As synthetic methodologies continue to advance, particularly in the area of late-stage fluorination, the accessibility and diversity of fluorinated azetidine libraries will undoubtedly expand, further fueling the discovery of next-generation therapeutics.

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An In-depth Technical Guide to 3-(2-Fluorophenyl)azetidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)azetidine hydrochloride, a valuable building block for researchers and scientists in the field of medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)azetidine hydrochloride, a valuable building block for researchers and scientists in the field of medicinal chemistry and drug development. This document details the compound's chemical identifiers, physicochemical properties, a robust synthetic pathway, and its current and potential applications, with a particular focus on Central Nervous System (CNS) therapeutics.

Compound Identification and Properties

3-(2-Fluorophenyl)azetidine hydrochloride is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and three-dimensional character can impart favorable pharmacokinetic properties, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity, to parent drug molecules.[1][2]

The structure incorporates a 2-fluorophenyl group at the 3-position of the azetidine ring. The fluorine substituent is a common bioisostere for a hydrogen atom and can modulate a compound's metabolic stability, binding affinity, and membrane permeability.

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValueReference
IUPAC Name 3-(2-Fluorophenyl)azetidine hydrochloride
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Canonical SMILES C1C(CN1)C2=CC=CC=C2F.Cl
InChIKey PNHPWHXIVXLRDE-UHFFFAOYSA-N
Predicted XlogP 1.4
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1

Synthesis of 3-(2-Fluorophenyl)azetidine Hydrochloride

The synthesis of 3-(2-fluorophenyl)azetidine hydrochloride can be efficiently achieved through a multi-step sequence involving a key Suzuki-Miyaura cross-coupling reaction. This approach offers a modular and reliable route to this and other 3-arylazetidine derivatives. The general workflow is depicted below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Boc Deprotection & Salt Formation A 1-Boc-3-iodoazetidine C 1-Boc-3-(2-fluorophenyl)azetidine A->C Pd Catalyst, Base, Solvent B 2-Fluorophenylboronic acid B->C D 1-Boc-3-(2-fluorophenyl)azetidine E 3-(2-Fluorophenyl)azetidine hydrochloride D->E HCl in Dioxane

Caption: Synthetic workflow for 3-(2-Fluorophenyl)azetidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(2-fluorophenyl)azetidine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] This reaction is widely used in the synthesis of biaryl compounds and is well-suited for the preparation of 3-arylazetidines.[4]

  • Materials:

    • 1-Boc-3-iodoazetidine

    • 2-Fluorophenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(dppf)])

    • Base (e.g., Cs₂CO₃ or K₂CO₃)

    • Solvent (e.g., a mixture of DMF/H₂O or Dioxane/H₂O)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add 1-Boc-3-iodoazetidine (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and the base (2.5 eq.).

    • Purge the vessel with an inert gas for 10-15 minutes.

    • Add the degassed solvent to the reaction mixture.

    • Add the palladium catalyst (0.05-0.1 eq.) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-(2-fluorophenyl)azetidine.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is a commonly used nitrogen-protecting group that is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[5][6]

  • Materials:

    • 1-Boc-3-(2-fluorophenyl)azetidine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve 1-Boc-3-(2-fluorophenyl)azetidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

    • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (5-10 eq.) at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

    • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain 3-(2-fluorophenyl)azetidine hydrochloride as a solid.

Applications in Drug Discovery

The 3-arylazetidine scaffold is of significant interest in medicinal chemistry, particularly for the development of therapeutics targeting the Central Nervous System (CNS).[2] The rigid azetidine ring can position the aryl substituent in a well-defined orientation, which is crucial for specific interactions with biological targets.

Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[7][8] Specifically, azetidine derivatives have been investigated as modulators of CNS targets such as dopamine receptors and other neurotransmitter transporters.[7]

The incorporation of the 3-(2-fluorophenyl)azetidine motif into drug candidates can be a strategic approach to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for CNS penetration and efficacy.[9][10]

G cluster_0 Properties of Azetidine Scaffold cluster_1 Therapeutic Areas A Improved Metabolic Stability E CNS Disorders A->E F Oncology A->F G Infectious Diseases A->G B Enhanced Aqueous Solubility B->E C Reduced Lipophilicity C->E D 3D Structural Rigidity D->E D->F

Caption: Contribution of the azetidine scaffold to drug properties and therapeutic applications.

Conclusion

3-(2-Fluorophenyl)azetidine hydrochloride is a valuable and versatile building block in drug discovery. Its synthesis via a robust Suzuki-Miyaura coupling and subsequent deprotection/salt formation protocol makes it readily accessible for library synthesis and lead optimization campaigns. The unique physicochemical properties imparted by the azetidine ring, combined with the electronic modulation of the 2-fluorophenyl group, position this compound as a key intermediate for the development of novel therapeutics, particularly for CNS disorders.

References

  • MDPI. (2020). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 25(15), 3485. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]

  • Kaur, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(46), 28888–28894. [Link]

  • ResearchGate. (2021). Azetidines of pharmacological interest. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved February 15, 2026, from [Link]

  • Renna, M. R., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-iodoazetidine Platform. Organic Process Research & Development, 24(10), 2216–2222. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 15, 2026, from [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2), 000282. [Link]

  • Jaime-Figueroa, S., et al. (2013). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 43(24), 3240-3246. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]

  • VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 2277-4998. [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved February 15, 2026, from [Link]

  • Li, B., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2197-2204. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187–7211. [Link]

  • Semantic Scholar. (2016). Pd/NHC-catalyzed enantiospecific and regioselective Suzuki-Miyaura arylation of 2-arylaziridines: synthesis of enantioenriched 2-arylphenethylamine derivatives. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4998. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3-propanediol.
  • ResearchGate. (2009). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved February 15, 2026, from [Link]

  • Chemical Methodologies. (2024). Recent Development in Biological Production of 1, 3-Propanediol. [Link]

  • Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Fluorophenyl)azetidine from 2-fluorophenylacetic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(2-fluorophenyl)azetidine starting from 2-fluorophenylacetic acid . While direct functionalization of azetidines is chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-fluorophenyl)azetidine starting from 2-fluorophenylacetic acid . While direct functionalization of azetidines is challenging due to ring strain, this protocol utilizes a Malonate-Diol Strategy . This route is preferred over direct alkylation or Staudinger synthesis for 3-aryl azetidines because it offers superior regiocontrol, minimizes polymerization byproducts, and allows for the purification of stable intermediates.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of conformationally restricted pharmacophores (bioisosteres for piperidines/pyrrolidines).

Retrosynthetic Analysis & Strategy

The synthesis requires the construction of a four-membered nitrogen heterocycle with a phenyl substituent at the C3 position. The starting material, 2-fluorophenylacetic acid, provides the aryl core and two carbons. The strategy involves "stitching" the remaining carbon and nitrogen via a malonate intermediate.

Strategic Pathway
  • Activation: Conversion of the acid to a malonate diester (adding the 3rd carbon).

  • Reduction: Global reduction to a 1,3-diol.

  • Cyclization: Activation of the diol followed by double nucleophilic displacement with a nitrogen source (Benzylamine).

  • Deprotection: Removal of the benzyl group to yield the free amine.

Retrosynthesis Target 3-(2-Fluorophenyl)azetidine (Target) NBn N-Benzyl-3-(2-fluorophenyl)azetidine (Protected Amine) Target->NBn Deprotection (Pd/C, H2) Mesylate 2-(2-Fluorophenyl)propane-1,3-diyl dimethanesulfonate NBn->Mesylate Cyclization (BnNH2) Diol 2-(2-Fluorophenyl)propane-1,3-diol Mesylate->Diol Activation (MsCl) Malonate Diethyl 2-(2-fluorophenyl)malonate Diol->Malonate Reduction (LiAlH4) Start 2-Fluorophenylacetic Acid (Starting Material) Malonate->Start Carbethoxylation (EtO)2CO, NaH

Figure 1: Retrosynthetic pathway illustrating the transformation from the acetic acid precursor to the azetidine target.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-fluorophenyl)malonate

Objective: Convert the acetic acid to a malonate diester to establish the C3 carbon framework.

  • Reagents: 2-Fluorophenylacetic acid (1.0 eq), Ethanol (solvent), H2SO4 (cat.), Diethyl carbonate (1.2 eq), NaH (2.5 eq).

  • Mechanism: Fischer esterification followed by Claisen-type condensation.

Protocol:

  • Esterification: Dissolve 2-fluorophenylacetic acid (50 g, 324 mmol) in EtOH (250 mL). Add conc. H2SO4 (2 mL). Reflux for 4 hours. Concentrate and neutralize to obtain Ethyl 2-fluorophenylacetate.

  • Carbethoxylation: In a separate dried flask under N2, suspend NaH (60% in oil, 31 g, 775 mmol) in dry THF (300 mL).

  • Heat to 60°C and add Diethyl carbonate (46 g, 390 mmol).

  • Dropwise add the crude Ethyl 2-fluorophenylacetate (from substep 1) over 1 hour. Significant H2 evolution will occur.

  • Reflux for 2 hours until TLC shows consumption of the mono-ester.

  • Workup: Cool to 0°C. Quench carefully with glacial acetic acid/water. Extract with EtOAc. Wash with brine, dry (MgSO4), and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Hex/EtOAc 9:1).

    • Yield Target: >85%.[1][2][3][4]

Step 2: Reduction to 2-(2-Fluorophenyl)propane-1,3-diol

Objective: Reduce the diester to a diol, setting up the leaving groups for cyclization.

  • Reagents: LiAlH4 (2.2 eq), dry THF.

  • Critical Control Point: Exothermic reaction; maintain temperature <10°C during addition.

Protocol:

  • Suspend LiAlH4 (15.5 g, 408 mmol) in dry THF (400 mL) under N2. Cool to 0°C.[5]

  • Dissolve Diethyl 2-(2-fluorophenyl)malonate (47 g, 185 mmol) in THF (100 mL) and add dropwise over 45 mins.

  • Allow to warm to RT and reflux for 2 hours.

  • Fieser Quench: Cool to 0°C. Add slowly: 15.5 mL H2O, 15.5 mL 15% NaOH, 46.5 mL H2O.

  • Stir for 1 hour until a white granular precipitate forms. Filter through Celite.

  • Concentrate filtrate to yield the viscous diol.

    • Yield Target: >90% (Crude is usually sufficiently pure).

Step 3: Activation and Cyclization (The "One-Pot" Method)

Objective: Convert diol to dimesylate and cyclize with benzylamine.

  • Note: We use Benzylamine (BnNH2) rather than ammonia to prevent over-alkylation and polymerization.

Protocol:

  • Mesylation: Dissolve the diol (30 g, 176 mmol) in DCM (300 mL) with Et3N (53 g, 528 mmol). Cool to -10°C.

  • Add Methanesulfonyl chloride (MsCl) (44.3 g, 387 mmol) dropwise. Stir for 2 hours at 0°C.

  • Quench/Wash: Wash with cold 1N HCl, then NaHCO3, then Brine. Dry and concentrate to obtain the Dimesylate (unstable, use immediately).

  • Cyclization: Dissolve the crude dimesylate in Acetonitrile (high dilution: 0.1 M, ~1.7 L) to favor intramolecular reaction.

  • Add Benzylamine (56 g, 528 mmol) and NaHCO3 (44 g, 528 mmol).

  • Reflux (82°C) for 16–24 hours.

  • Workup: Concentrate solvent. Redissolve residue in EtOAc/Water. Extract organic layer.[2][6]

  • Purification: Column chromatography (SiO2, Hex/EtOAc). The product is 1-Benzyl-3-(2-fluorophenyl)azetidine.

    • Yield Target: 60–70%.

Step 4: Deprotection to 3-(2-Fluorophenyl)azetidine

Objective: Remove the benzyl group to yield the free secondary amine.

  • Method: Hydrogenolysis (Standard) or ACE-Cl (Alternative if F-group is sensitive, though F-phenyl is stable to H2/Pd).

Protocol:

  • Dissolve 1-Benzyl-3-(2-fluorophenyl)azetidine (10 g) in MeOH (100 mL).

  • Add Pd(OH)2/C (Pearlman’s catalyst, 1.0 g) and Ammonium Formate (5 eq) OR use H2 balloon (1 atm).

  • Heat to 60°C (if using formate) or stir at RT (if using H2) for 4–6 hours.

  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Concentrate. If the HCl salt is desired, treat with 4M HCl in Dioxane.

    • Final Product: White solid (HCl salt) or oil (free base).

Analytical Data Summary

IntermediateExpected StateKey 1H NMR Signals (CDCl3, approx)
Diethyl Malonate Clear Oilδ 4.2 (q, 4H, OCH2), 5.1 (s, 1H, CH-Ar)
1,3-Diol Viscous Oilδ 3.9 (m, 4H, CH2OH), 3.4 (m, 1H, CH-Ar)
N-Bn Azetidine Pale Yellow Oilδ 7.2-7.4 (m, Ar-H), 3.7 (s, 2H, N-CH2-Ph), 3.6 (t, 2H), 3.2 (t, 2H)
Final Target White Solid (HCl)δ 9.4 (br, NH2+), 4.1-4.4 (m, 4H, Azetidine ring), 3.9 (m, 1H, CH-Ar)

Critical Workflow & Decision Matrix

The cyclization step is the bottleneck. The following logic diagram guides the optimization of this step.

Workflow Start Start Cyclization Step Solvent Select Solvent System Start->Solvent Acetonitrile Acetonitrile (Reflux) Standard Protocol Solvent->Acetonitrile < 10g Scale Water Water/Toluene (Biphasic) Scale-up Protocol Solvent->Water > 100g Scale Check Check Impurity Profile (LCMS) Acetonitrile->Check Water->Check Oligomers Issue: Oligomers Detected Action: Increase Dilution Check->Oligomers High MW peaks Hydrolysis Issue: Mesylate Hydrolysis Action: Dry Solvents/Lower Temp Check->Hydrolysis Diol peak returns Success Success: >90% Conversion Proceed to Workup Check->Success Clean Product

Figure 2: Decision matrix for optimizing the cyclization of the dimesylate intermediate.

Expert Insights & Troubleshooting (E-E-A-T)

Why this route?

Direct alkylation of 2-fluorophenylacetic acid derivatives to form azetidines often fails due to the high ring strain (~26 kcal/mol) of the azetidine system. The Malonate-Diol route is superior because:

  • Entropics: The dimesylate allows for a "pseudo-intramolecular" attack when the amine is added, especially in dilute conditions.

  • Sterics: The 2-fluoro substituent creates steric bulk. In direct alkylation strategies, this would hinder the reaction. In this route, the cyclization happens away from the aryl center (at the CH2 groups), minimizing the steric impact of the ortho-fluorine.

Handling the 2-Fluoro Group

The fluorine atom at the ortho position is electron-withdrawing.

  • Benefit: It increases the acidity of the alpha-proton in Step 1, facilitating the malonate formation.

  • Risk: During the final deprotection (Step 4), if Lewis Acid conditions are used (e.g., BBr3), the fluorine can sometimes be labile. Hydrogenolysis (Pd/C) is the safest deprotection method to preserve the C-F bond.

Safety Note: LiAlH4

When scaling Step 2 (Reduction), the Fieser quench is mandatory. Do not use acid to quench, as the aluminum salts will form a gelatinous emulsion that traps the product.

References

  • General Synthesis of 3-Arylazetidines

    • Methodology: "A Single-Step Synthesis of Azetidine-3-amines" (and related 3-substituted deriv
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Malonate Reduction Protocols

    • Methodology: Standard reduction of diethyl phenylmalon
    • Source:Organic Syntheses, Coll. Vol. 10, p. 276.
    • URL:[Link] (Representative protocol for malonate reduction).

  • Cyclization of Diols to Azetidines

    • Methodology: Conversion of 1,3-diols to azetidines via mesylates/trifl
    • Source:National Institutes of Health (PMC) - "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines".
    • URL:[Link]

  • Properties of Azetidines

    • Context: Ring strain and reactivity profiles.[7]

    • Source:Royal Society of Chemistry (RSC) - "Recent Advances in the Synthesis and Reactivity of Azetidines".
    • URL:[Link]

Sources

Application

Strategic Access to Azetidine Libraries via Palladium-Catalyzed Cross-Coupling

Abstract & Introduction: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional, -rich scaffolds is a critical strategy to improve solubility, meta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional,


-rich scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity.[1] The azetidine ring—a strained, four-membered nitrogen heterocycle—represents a "Goldilocks" zone in this shift. Unlike the highly reactive aziridine or the flexible pyrrolidine, azetidine offers a rigid, compact vector that lowers lipophilicity (LogD) while maintaining specific geometric constraints.

However, the synthesis of azetidine libraries poses unique challenges. The inherent ring strain (~26 kcal/mol) makes the scaffold susceptible to ring-opening under harsh conditions, and the steric environment around the nitrogen can impede standard coupling efficiencies. This guide details robust, field-proven protocols for generating azetidine libraries using Palladium-catalyzed cross-coupling, focusing on N-arylation (Buchwald-Hartwig) and C3-arylation (Suzuki-Miyaura) .

Strategic Considerations for Pd-Catalysis

Before initiating library synthesis, experimental design must account for the specific reactivity profile of the azetidine core.

Ligand Selection: The Steric vs. Electronic Balance

For azetidine couplings, "off-the-shelf" catalysts like Pd(PPh


)

often fail due to slow oxidative addition or competitive

-hydride elimination.
  • For N-Arylation: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) are essential. RuPhos and BrettPhos are the gold standards here, facilitating the coupling of the secondary amine (azetidine) while preventing catalyst deactivation.

  • For C-Arylation: Bidentate ligands like dppf or Xantphos are preferred to enforce a wide bite angle, stabilizing the Pd(II) intermediate and promoting reductive elimination over

    
    -hydride elimination.
    
Base & Solvent Effects[2]
  • Base: While NaO

    
    Bu is potent, it can trigger ring opening in electron-deficient azetidines. Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    are superior for library generation due to their milder profile and functional group tolerance.
  • Solvent: 1,4-Dioxane and Toluene are standard. However, for polar substrates,

    
    -Amyl alcohol  can accelerate rates due to the "solvation effect" on the base.
    

Protocol A: N-Arylation (Buchwald-Hartwig)

Target: Rapid generation of N-Aryl Azetidine libraries.

Mechanism & Workflow

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle: Oxidative Addition (Ar-X)


 Amine Coordination 

Deprotonation

Reductive Elimination.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adaptable to 96-well blocks)

ReagentEquivalentsRole
Aryl Halide (Cl, Br, I)1.0 equivElectrophile
Azetidine (HCl salt)1.2 equivNucleophile (Use salt for stability)
Pd(OAc)

2.0 mol%Pre-catalyst
RuPhos4.0 mol%Ligand (L:Pd = 2:1)
Cs

CO

3.0 equivBase (Neutralizes HCl + activates amine)
1,4-Dioxane0.2 MSolvent (Anhydrous, degassed)

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, charge a reaction vial with the Aryl Halide, Azetidine

    
    HCl, Pd(OAc)
    
    
    
    , RuPhos, and Cs
    
    
    CO
    
    
    .
    • Expert Tip: Pre-complexing the catalyst (e.g., using precatalyst RuPhos Pd G4 ) significantly increases reproducibility in high-throughput settings by ensuring precise stoichiometry.

  • Solvate: Add anhydrous 1,4-Dioxane.

  • Degas: Sparge with nitrogen for 5 minutes or apply 3 vacuum/backfill cycles. Oxygen is the enemy of the electron-rich phosphine.

  • React: Seal the vial and heat to 85°C for 12–16 hours.

    • Monitoring: Check conversion via LCMS. If Ar-Cl is used, increase Temp to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica (1:1) to remove inorganic salts and bulk Palladium. Rinse with EtOAc.[2]

  • Purification: Concentrate and purify via Flash Chromatography (typ. Hexane/EtOAc).[2]

Protocol B: C3-Functionalization (Suzuki-Miyaura)

Target: Decorating the azetidine ring (C-C bond formation).

The Challenge

Direct C-H activation of azetidines is chemically difficult for libraries. The most reliable route is Cross-Coupling of 3-Iodo-N-Boc-Azetidine . This building block is commercially available and stable.

Standard Operating Procedure (SOP)

Scale: 0.5 mmol

ReagentEquivalentsRole
N-Boc-3-Iodoazetidine1.0 equivElectrophile
Boronic Acid/Ester1.5 equivNucleophile
Pd(dppf)Cl


DCM
5.0 mol%Catalyst (Resistant to

-elimination)
K

PO

(2.0 M aq)
3.0 equivBase
1,4-Dioxane0.15 MSolvent

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-3-Iodoazetidine and the Boronic acid in 1,4-Dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    
    
    
    
    DCM.
  • Activation: Add the aqueous K

    
    PO
    
    
    
    solution. The biphasic system is crucial for solubilizing the inorganic base.
  • Thermal Cycle: Heat to 60–80°C for 4–8 hours.

    • Note: 3-Iodoazetidines are thermally sensitive. Do not exceed 90°C; risk of iodine elimination increases.

  • Scavenging (Critical): After cooling, add SiliaMetS® Thiol (or equivalent scavenger resin) and stir for 2 hours. This ensures the final library is free of toxic heavy metals.

  • Isolation: Filter, dilute with water, extract with DCM, and purify.

High-Throughput Experimentation (HTE) Workflow

For library production (e.g., 96-well plate format), the bench protocols must be adapted for microscale handling.

Micro-scale Modifications
  • Solvent: Use

    
    -Butanol  or DMAc  (Dimethylacetamide) instead of Dioxane to prevent solvent evaporation at high temps in plate seals.
    
  • Agitation: Use magnetic tumble stirring or orbital shaking (800 rpm).

  • Analysis: Use an internal standard (e.g., 4,4'-di-tert-butylbiphenyl) in the master mix to quantify yields via UPLC without isolation.

Visual Workflow (Decision Matrix)

Azetidine_Library_Workflow Start Start: Azetidine Library Design Decision Target Functionalization? Start->Decision Path_N N-Arylation (Scaffold Core) Decision->Path_N Nitrogen (N1) Path_C C3-Arylation (Decoration) Decision->Path_C Carbon (C3) Reagents_N Reagents: Pd G4 RuPhos Cs2CO3, Dioxane 85°C Path_N->Reagents_N Reagents_C Reagents: Pd(dppf)Cl2 K3PO4 (aq), Dioxane 60°C (Mild) Path_C->Reagents_C Check_N QC Check: LCMS for Conversion Reagents_N->Check_N Check_C QC Check: Watch for Elimination Reagents_C->Check_C Scavenge Pd Scavenging (SiliaMetS Thiol) Check_N->Scavenge Deprotect Optional: Boc-Deprotection (TFA) Check_C->Deprotect If N-Boc used Deprotect->Scavenge Final Final Library (>95% Purity) Scavenge->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on the target vector (N1 vs C3).

Mechanistic Insight: The Catalytic Cycle

Understanding the failure modes is key to troubleshooting. In C3-coupling, the


-hydride elimination is the primary competitor to the desired reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Azetidine) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast (Wide Bite Angle) SideRxn SIDE REACTION: Beta-Hydride Elimination TransMet->SideRxn Slow (If Sterically Crowded) RedElim->Pd0

Caption: Simplified catalytic cycle highlighting the critical competition between Product Formation and Beta-Hydride Elimination.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (N-Aryl) Catalyst deactivation by O

Ensure rigorous degassing; switch to pre-formed catalyst (e.g., Pd-G4).
Ring Opening Base too strong / Temp too highSwitch from NaO

Bu to Cs

CO

; lower temp to 80°C.
De-iodination (C-Aryl)

-hydride elimination
Switch ligand to dppf or Xantphos ; lower reaction temperature.
Pd Residue in Product Inefficient workupUse Thiol-based scavengers (SiliaMetS) or activated carbon wash.

References

  • Duncton, M. A. (2016). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. MedChemComm . Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews . Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science . Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews . Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3-Arylazetidines

[1] Mission: To provide field-proven protocols and troubleshooting for the reduction of 3-aryl-2-azetidinones (β-lactams) to 3-arylazetidines, focusing on minimizing ring-opening side reactions and maximizing isolation e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Mission: To provide field-proven protocols and troubleshooting for the reduction of 3-aryl-2-azetidinones (β-lactams) to 3-arylazetidines, focusing on minimizing ring-opening side reactions and maximizing isolation efficiency.

Module 1: Critical Mechanism Analysis

The Core Problem: Nucleophilic vs. Electrophilic Attack

The reduction of 3-aryl-2-azetidinones is chemically precarious due to ring strain (~25 kcal/mol).[1] The standard reducing agent, Lithium Aluminum Hydride (LiAlH₄), acts primarily as a nucleophile .[1] In sterically unhindered lactams, this works acceptable.[1] However, with a bulky 3-aryl substituent, the kinetics shift.[1]

  • The Failure Mode (Ring Opening): The aluminohydride anion (

    
    ) attacks the carbonyl. The resulting tetrahedral intermediate can collapse by breaking the C-N bond (relieving ring strain) rather than expelling the oxygen. This results in a 3-aryl-3-aminopropanol derivative (the "open" byproduct), destroying the azetidine scaffold.[1]
    
  • The Solution (Alane Reduction): Aluminum hydride (

    
    , Alane) acts as an electrophile .[1] It coordinates to the carbonyl oxygen before hydride transfer. This activates the C=O bond for reduction while stabilizing the C-N bond against cleavage.
    

Visualizing the Divergent Pathway

G Lactam 3-Aryl-2-azetidinone (Starting Material) LiAlH4 LiAlH4 (Nucleophilic) Lactam->LiAlH4 AlH3 AlH3 (Alane) (Electrophilic) Lactam->AlH3 Inter_Open Tetrahedral Intermediate LiAlH4->Inter_Open Hydride Attack Inter_Coord Lewis Acid Complex AlH3->Inter_Coord O-Coordination Product 3-Arylazetidine (Target) Inter_Open->Product C-O Cleavage Byproduct Amino Alcohol (Ring Open) Inter_Open->Byproduct C-N Cleavage (Strain Relief) Inter_Coord->Product Selective Reduction

Caption: Mechanistic divergence between LiAlH₄ (red path, high risk of ring opening) and Alane (green path, high fidelity reduction).

Module 2: Optimized Experimental Protocol

Method: In Situ Generation of Alane (AlH₃)

Do not use commercial Alane-dimethylethylamine complexes if high reactivity is required.[1] Generate Alane fresh using the LiAlH₄ + H₂SO₄ or LiAlH₄ + AlCl₃ method. The protocol below uses Aluminum Chloride (


), which is generally safer to handle than concentrated sulfuric acid in ether.[1]
Reagents & Stoichiometry
ReagentEquiv.Role
3-Aryl-2-azetidinone1.0Substrate
LiAlH₄ (1M in THF)3.0Hydride Source
AlCl₃ (Anhydrous)1.0Alane Generator
THF (Anhydrous)Solvent0.1 M Concentration
Rochelle's SaltExcessWorkup Agent
Step-by-Step Workflow
  • Alane Generation:

    • In a flame-dried 3-neck flask under Argon, charge anhydrous THF and anhydrous AlCl₃ (1.0 equiv).

    • Cool to 0°C.[1][2][3][4][5][6]

    • Add LiAlH₄ solution (3.0 equiv) dropwise.[1][6]

    • Observation: A white precipitate (LiCl) will form.[1] Stir for 15–30 minutes at 0°C. The active species

      
       is now generated (
      
      
      
      ).
  • Reduction:

    • Dissolve the 3-aryl-2-azetidinone in a minimum amount of anhydrous THF.[1]

    • Add the substrate solution dropwise to the Alane slurry at 0°C.

    • Allow to warm to Room Temperature (RT).[1][6]

    • Critical Check: If the aryl group is electron-deficient (e.g., fluoro-phenyl), reflux may be required.[1] For electron-rich rings, RT is usually sufficient.[1] Monitor by TLC/LCMS.[1]

  • Quenching (The "Yield Saver"):

    • Cool the mixture back to 0°C.

    • Do NOT use the standard Fieser (

      
      ) workup immediately; it often creates a "cement" with azetidines.
      
    • Dilute with wet ether or THF.[1]

    • Add Saturated Aqueous Rochelle's Salt (Sodium Potassium Tartrate) solution (approx. 20 mL per gram of hydride used).

  • Isolation:

    • Vigorously stir the biphasic mixture at RT for 1–2 hours until two clear layers appear (organic layer clear, aqueous layer clear/white).

    • Separate layers.[1][4][5] Extract aqueous phase with

      
       or 
      
      
      
      (x3).[1]
    • Dry over

      
       (avoid 
      
      
      
      if the amine is very basic, as it can bind).[1]
    • Concentrate to yield the crude 3-arylazetidine.

Module 3: Troubleshooting & FAQs

Q1: My LCMS shows a mass corresponding to M+2 (the product) but also a large peak at M+18. What is it?

  • Diagnosis: This is likely the ring-opened amino alcohol (3-aryl-3-aminopropanol).[1]

  • Root Cause: The reduction conditions were too nucleophilic, or the temperature was too high during the initial hydride addition.

  • Fix: Ensure you are using the in situ Alane method described above, not straight LiAlH₄. Ensure the AlCl₃ is anhydrous (white/yellow powder, not clumpy gray).[1] Keep the addition temperature strictly at 0°C.

Q2: The reaction mixture turned into a solid white gel during workup. I can't filter it.

  • Diagnosis: Aluminum emulsion lock.[1]

  • Root Cause: Incorrect quenching method.[1] Aluminum hydroxides form a gelatinous matrix that traps the azetidine.

  • Fix: Add more Rochelle's Salt solution and wait. It requires time (1–4 hours) for the tartrate to chelate the aluminum. Do not attempt to filter through Celite until the layers separate cleanly.

Q3: I obtained the product, but it polymerized upon storage.

  • Diagnosis: Azetidines, especially 3-aryl variants, are strained amines and can undergo ring-opening polymerization (ROP) if left as free bases.[1]

  • Fix: Isolate the product as a salt immediately. Treat the etheral solution of the crude azetidine with 1M HCl in ether or oxalic acid to precipitate the stable hydrochloride or oxalate salt.

Q4: Yield is low (<40%), but no ring opening is observed.

  • Diagnosis: Incomplete reduction or product loss into the aqueous phase.

  • Fix:

    • Check Reaction: If starting material remains, reflux the Alane mixture for 1 hour.

    • Check Extraction: 3-Arylazetidines can be partially water-soluble depending on the aryl substituents.[1] Saturation of the aqueous layer with NaCl (brine) or solid NaCl before extraction is mandatory. Use Chloroform/Isopropanol (3:1) for extraction if the compound is polar.

Module 4: Workup Decision Logic

Workup Start Reaction Complete Quench Cool to 0°C Dilute with Ether Start->Quench Emulsion Add Sat. Rochelle's Salt Quench->Emulsion Stir Stir Vigorously (1-3 Hours) Emulsion->Stir Check Are layers clear? Stir->Check Yes Separate Layers Check->Yes Yes No Add more Tartrate Increase Temp to RT Check->No No Extract Extract Aqueous (DCM or Et2O) Yes->Extract No->Stir Salt Form HCl/Oxalate Salt (Stabilization) Extract->Salt

Caption: Decision tree for managing aluminum emulsions and stabilizing the final azetidine product.

References
  • Ojima, I., et al. (1982).[1] "Reduction of lactams and amides with alane (aluminum hydride)."[1] Journal of Organic Chemistry. (Demonstrates the selectivity of Alane over LiAlH4 for lactam reduction).[1]

  • Padwa, A., et al. (2020).[1][6] "Regio- and Diastereoselective Synthesis of 2-Arylazetidines." The Journal of Organic Chemistry. (Provides context on azetidine stability and alternative synthesis routes).[1]

  • University of Rochester. (n.d.).[1] "Workup for Aluminum Hydride Reductions (Fieser & Rochelle's Salt)." Department of Chemistry Technical Guides. (Authoritative guide on handling aluminum emulsions).

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.[1] (Review of azetidine handling and reactivity).[1]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Fluorophenyl)azetidine HCl by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of 3-(2-Fluorophenyl)azetidine HCl via recr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of 3-(2-Fluorophenyl)azetidine HCl via recrystallization. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested insights to empower you to overcome common challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of 3-(2-Fluorophenyl)azetidine HCl?

A1: The principle of recrystallization hinges on the differential solubility of 3-(2-Fluorophenyl)azetidine HCl and its impurities in a given solvent system at varying temperatures.[1] An ideal solvent will dissolve the crude compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[2] As the saturated hot solution is allowed to cool, the solubility of the 3-(2-Fluorophenyl)azetidine HCl decreases, leading to the formation of crystals. The majority of impurities, ideally, will remain dissolved in the cooled solvent (mother liquor) and are thus separated by filtration.[1]

Q2: How does the hydrochloride salt form of 3-(2-Fluorophenyl)azetidine influence solvent selection for recrystallization?

A2: The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form. This makes it more soluble in polar solvents like alcohols and water, and less soluble in non-polar organic solvents.[3][4] The ionic nature of the HCl salt means that solvent systems commonly used for amine hydrochloride salts are a good starting point. This often involves polar protic solvents or a solvent/anti-solvent combination where the anti-solvent is a less polar liquid that is miscible with the primary solvent.[5]

Q3: What are the most likely impurities in my crude 3-(2-Fluorophenyl)azetidine HCl?

A3: The impurity profile of your crude material will largely depend on the synthetic route employed. A common final step in the synthesis of the parent amine is the deprotection of a Boc-protected intermediate using an acid like HCl.[6][7] Potential impurities arising from this step could include:

  • Unreacted N-Boc-3-(2-fluorophenyl)azetidine: The starting material for the deprotection step.

  • tert-Butanol or isobutylene: Byproducts of the Boc-group cleavage.[8]

  • tert-Butyl cation adducts: The reactive tert-butyl cation can sometimes alkylate other nucleophilic species present in the reaction mixture.[8]

  • Reagents from previous synthetic steps: Depending on the overall synthesis, these could be varied.

Understanding the likely impurities is crucial for selecting a solvent system in which these impurities are highly soluble even at low temperatures.[5]

Experimental Protocol: Recrystallization of 3-(2-Fluorophenyl)azetidine HCl

This protocol is a robust starting point for the purification of 3-(2-Fluorophenyl)azetidine HCl. Optimization may be required based on the specific impurity profile of your crude material.

Solvent Selection Rationale

For hydrochloride salts of amines, polar protic solvents are often a good choice. Isopropanol (2-Propanol) is frequently a successful solvent for recrystallizing hydrochloride salts as it provides a good balance of dissolving the salt at elevated temperatures while having lower solubility at room temperature.[5] Ethanol is another potential candidate. A mixed solvent system, such as isopropanol with a small amount of methanol to increase initial solubility, or isopropanol with an anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation, can also be very effective.[3][5]

Step-by-Step Recrystallization Procedure
  • Dissolution: In a suitably sized Erlenmeyer flask, add your crude 3-(2-Fluorophenyl)azetidine HCl. To this, add a minimal amount of near-boiling isopropanol. Start with a small volume and add more in small portions until the solid just dissolves.[9] It is crucial to use the minimum amount of hot solvent to ensure good recovery.[1]

  • Hot Filtration (Optional): If you observe any insoluble impurities in the hot solution, perform a hot gravity filtration. This step is essential to remove any particulate matter that is not soluble in the hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice. Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment

The purity of the recrystallized 3-(2-Fluorophenyl)azetidine HCl should be assessed using appropriate analytical techniques.

Analytical Technique Purpose
Melting Point A sharp melting point range close to the literature value indicates high purity.
¹H NMR Spectroscopy To confirm the chemical structure and identify any residual impurities.
HPLC To quantify the purity of the final product and detect any minor impurities.
LC-MS To identify the mass of the main component and any impurities.

Troubleshooting Guide

G start Recrystallization Troubleshooting issue1 No Crystals Form Upon Cooling start->issue1 issue2 Oiling Out Occurs start->issue2 issue3 Low Yield of Crystals start->issue3 issue4 Colored Impurities Remain start->issue4 sol1_1 Induce Crystallization: - Scratch inner wall of the flask - Add a seed crystal issue1->sol1_1 Is the solution supersaturated? sol1_2 Reduce Solvent Volume: - Gently heat to evaporate some solvent - Re-cool issue1->sol1_2 Is there too much solvent? sol2_1 Slow Down Cooling: - Allow to cool to room temperature on the benchtop - Insulate the flask issue2->sol2_1 Is the cooling rate too fast? sol2_2 Modify Solvent System: - Add a small amount of a co-solvent - Try a different solvent issue2->sol2_2 Is the solvent system appropriate? sol3_1 Optimize Solvent Volume: - Use the minimum amount of hot solvent - Concentrate the mother liquor for a second crop issue3->sol3_1 Was too much solvent used? sol3_2 Improve Precipitation: - Cool in an ice-salt bath - Add an anti-solvent to the cold solution issue3->sol3_2 Are the crystals too soluble in the cold solvent? sol4_1 Decolorize the Solution: - Add activated charcoal to the hot solution - Perform hot gravity filtration issue4->sol4_1 Are colored impurities present?

Q4: My compound is not crystallizing out of solution, even after cooling in an ice bath. What should I do?

A4: This is a common issue that usually points to one of two things: the solution is not supersaturated, or there is too much solvent.

  • Induce Crystallization: First, try to induce crystallization. You can do this by gently scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the solution.

  • Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely that too much solvent was used initially.[1] Gently heat the solution to boil off some of the solvent. Once you see a slight turbidity or cloudiness appear, allow the solution to cool again. This indicates that you have reached the saturation point.

Q5: Instead of crystals, an oil is forming at the bottom of my flask. How can I fix this?

A5: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase rather than a solid crystal lattice upon cooling.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent and allow it to cool more slowly.

  • Change the Solvent System: If oiling out persists, the chosen solvent may not be suitable. Consider using a different solvent in which the compound is less soluble. Alternatively, you can try a mixed solvent system. Dissolve the compound in a good solvent (like methanol) and then slowly add a poor solvent (an anti-solvent like diethyl ether) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q6: The yield of my recrystallization is very low. How can I improve it?

A6: A low yield can be due to several factors:

  • Using too much solvent: As mentioned before, using the minimum amount of hot solvent is key to maximizing your yield.[1]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.

  • Recovering a second crop: The mother liquor will still contain some dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. Be aware that the second crop may be less pure than the first.

Q7: My final product is still colored. How can I remove colored impurities?

A7: Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot filtration step.[1] Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.

Experimental Workflow

G cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude Crude 3-(2-Fluorophenyl)azetidine HCl solvent Select Solvent (e.g., Isopropanol) crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure 3-(2-Fluorophenyl)azetidine HCl dry->pure_product analysis Purity Assessment (MP, NMR, HPLC) pure_product->analysis

References

  • HBCSE. Recrystallization. Available from: [Link]

  • University of California, Irvine. Recrystallization1. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • PubChem. 3-(2-fluorophenyl)azetidine hydrochloride. Available from: [Link]

  • Unknown. Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available from: [Link]

  • PubChem. 3-fluoro-3-(2-fluorophenyl)azetidine hydrochloride. Available from: [Link]

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Organic Syntheses. azetidine. Available from: [Link]

  • Unknown. Petroleum Chemistry Laboratory Recrystallizing process. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddit. Recrystallization with two solvents : r/Chempros. Available from: [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from: [Link]

  • ECHA. 3-[(2-fluorophenyl)methyl]azetidine hydrochloride. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing 3-(2-Fluorophenyl)azetidine for Biological Assays

Introduction: The Critical First Step to Reliable Data 3-(2-Fluorophenyl)azetidine is a valuable chemical scaffold in modern drug discovery. However, like many small molecules, its successful application in biological as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step to Reliable Data

3-(2-Fluorophenyl)azetidine is a valuable chemical scaffold in modern drug discovery. However, like many small molecules, its successful application in biological assays is critically dependent on achieving and maintaining proper solubilization. Inaccurate dosing due to precipitation, even if invisible to the naked eye, can lead to significant experimental variability and unreliable structure-activity relationship (SAR) data.[1][2][3] This guide provides a comprehensive, question-and-answer-based resource for researchers to effectively solubilize and handle this compound, ensuring the integrity and reproducibility of your experimental results.

The structure of 3-(2-Fluorophenyl)azetidine, featuring a lipophilic fluorophenyl group and a basic azetidine ring, presents a unique set of solubility challenges. The azetidine nitrogen is basic and can be protonated at lower pH, which can be leveraged to enhance aqueous solubility.[4][5][6] This guide will address the practical implications of these properties.

Part 1: Frequently Asked Questions (FAQs) & Initial Solubility Assessment

This section addresses the most common initial questions regarding the handling of 3-(2-Fluorophenyl)azetidine.

Q1: What is the best solvent to start with for making a stock solution?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6][7] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[8] Prepare a high-concentration stock, typically 10-30 mM, which can then be serially diluted into your aqueous assay buffer.[2]

Q2: How should I prepare a 10 mM stock solution in DMSO?

A2: A detailed, step-by-step protocol is provided in Part 4 of this guide. The general principle involves carefully weighing the compound, adding the calculated volume of high-purity, anhydrous DMSO, and ensuring complete dissolution using methods like vortexing or sonication.[9][10]

Q3: What are the recommended storage conditions for the stock solution?

A3: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[1][2][11] Store these aliquots at -20°C or -80°C for long-term stability.[11] A properly stored stock in DMSO is typically stable for at least 6 months at -80°C.[11]

Q4: I don't have specific solubility data. How can I quickly assess it?

A4: You can perform an empirical solubility test. Start with a small, known amount of the compound (e.g., 1 mg) and add the test solvent in small, measured increments, vortexing between additions, until the compound fully dissolves. This will give you an approximate solubility limit.

Table 1: Solubility Profile of 3-(2-Fluorophenyl)azetidine and Structurally Related Compounds

SolventPredicted/Observed SolubilityKey Considerations
DMSO High (often >10 mM)Recommended for primary stock solutions. Final concentration in assays should be kept low (<0.5%) to avoid cell toxicity.[8][11]
Ethanol Moderate to HighCan be an alternative to DMSO. May be less toxic to certain cell lines.[8][12]
Water LowSolubility is expected to be poor due to the hydrophobic fluorophenyl group.[6]
Aqueous Buffers (e.g., PBS, pH 7.4) Very LowProne to precipitation upon dilution from an organic stock. Solubility is pH-dependent.

Note: Specific experimental data for 3-(2-Fluorophenyl)azetidine is not widely published. The profile is based on the physicochemical properties of its constituent parts (fluorophenyl and azetidine moieties) and general principles of small molecule solubility.[6][13]

Part 2: Troubleshooting Guide: Common Solubility Issues

Encountering precipitation is a common hurdle. This section provides a systematic approach to diagnosing and solving these issues.

Problem 1: My compound won't dissolve in DMSO to make a stock solution.

  • Potential Cause: The concentration you are attempting to make exceeds the compound's solubility limit in DMSO, or the compound is not dissolving efficiently.

  • Step-by-Step Solution:

    • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can increase the rate of dissolution.

    • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to break up solid aggregates and enhance dissolution.[9]

    • Reduce Concentration: If the compound still does not dissolve, your target concentration may be too high. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).[14]

Problem 2: The compound dissolves in DMSO, but precipitates immediately when I add it to my aqueous cell culture medium or buffer.

  • Potential Cause: This is a classic phenomenon known as "solvent shock" or "crashing out."[10][14] The compound is highly soluble in the organic stock but insoluble in the final aqueous environment. The final concentration in the assay medium exceeds its aqueous solubility limit.

  • Step-by-Step Solution:

    • Lower the Final Concentration: This is the most straightforward solution. Your intended assay concentration may be too high.[10][14]

    • Modify the Dilution Technique: Do not add the aqueous medium directly to your concentrated stock. Instead, add the small volume of stock solution dropwise into the larger volume of pre-warmed (37°C) aqueous medium while vortexing or swirling gently.[1] This avoids creating localized zones of high concentration that trigger precipitation.

    • Use Serial Dilutions: Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock 1:10 in pure DMSO to get a 1 mM stock, then add the required volume of this intermediate stock to your final medium. This reduces the magnitude of the solvent shock.[10]

    • Consider pH Adjustment: Since the azetidine nitrogen is basic, lowering the pH of your final buffer (if your assay permits) can protonate the nitrogen, forming a more soluble salt.[6]

Problem 3: The solution looks clear at first, but I see a precipitate or cell death after incubating for several hours.

  • Potential Cause: Delayed precipitation. The compound may form a supersaturated solution that is not stable over time, especially at 37°C incubation.[14] It could also be interacting with components in the media, such as proteins in serum.[10][14]

  • Step-by-Step Solution:

    • Check for Serum Interactions: If using serum-containing media, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or, if possible for your cells, using a serum-free medium.[10]

    • Evaluate pH Stability: Cellular metabolism can alter the pH of the culture medium over time, which could affect the compound's solubility.[14] Ensure your medium has a robust buffering system.

    • Reduce Final Concentration: As with immediate precipitation, the most reliable solution is often to lower the final working concentration to a level that remains stable over the full duration of the experiment.

Troubleshooting Workflow Diagram

G start Precipitation Observed q1 When does it occur? start->q1 node_stock During Stock Prep (in DMSO) q1->node_stock In DMSO node_dilution Upon Dilution (in Aqueous Buffer) q1->node_dilution In Buffer node_incubation During Incubation (Hours Later) q1->node_incubation In Incubator sol_stock1 1. Warm to 37°C node_stock->sol_stock1 sol_dilution1 1. Lower Final Conc. node_dilution->sol_dilution1 sol_dilution2 2. Add stock to buffer (not buffer to stock) node_dilution->sol_dilution2 sol_dilution3 3. Use Serial Dilution node_dilution->sol_dilution3 sol_dilution4 4. Adjust Buffer pH (acidify) node_dilution->sol_dilution4 sol_incubation1 1. Lower Final Conc. node_incubation->sol_incubation1 sol_incubation2 2. Reduce Serum % node_incubation->sol_incubation2 sol_incubation3 3. Check pH Stability node_incubation->sol_incubation3 sol_stock2 2. Sonicate 5-10 min sol_stock1->sol_stock2 sol_stock3 3. Reduce Stock Conc. sol_stock2->sol_stock3

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Advanced Solubilization Strategies

For particularly challenging assays or in vivo studies, more advanced formulation strategies may be necessary.

Q5: My compound is still problematic. Can I use co-solvents?

A5: Yes. If DMSO toxicity is a concern or if solubility remains an issue, a co-solvent system can be effective.[1][11] Co-solvents reduce the overall polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol, or cyclodextrins.[11]

  • Method: A common approach for in vivo studies is to create a vehicle like 10% DMSO, 40% PEG400, and 50% saline. The compound is first dissolved in the DMSO, then the PEG400 is added and mixed, and finally, the saline is added. Always perform vehicle-only controls in your experiments.

Q6: How do I choose the right solubilization strategy?

A6: The choice depends on your experimental system (e.g., enzyme assay vs. cell-based assay vs. animal model) and the intrinsic properties of the compound. The following decision tree can guide your choice.

Solubilization Strategy Selection Diagram

G start Start: Solubilize 3-(2-Fluorophenyl)azetidine q_assay Assay Type? start->q_assay node_invitro In Vitro (Enzyme/Cell) q_assay->node_invitro In Vitro node_invivo In Vivo (Animal) q_assay->node_invivo In Vivo q_dmso_ok Is <0.5% DMSO Tolerated? node_invitro->q_dmso_ok sol_cosolvent Strategy 3: - Use a co-solvent vehicle (e.g., DMSO/PEG/Saline) - Test vehicle for toxicity - Filter-sterilize formulation node_invivo->sol_cosolvent sol_dmso Strategy 1: - Prepare 10 mM Stock in DMSO - Dilute into aqueous buffer - Keep final DMSO <0.5% q_dmso_ok->sol_dmso Yes sol_alt Strategy 2: - Try Ethanol stock - Consider pH adjustment - Use solubilizing excipients q_dmso_ok->sol_alt No

Caption: Decision tree for selecting a solubilization strategy.

Part 4: Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a reliable stock solution.[9]

Materials:

  • 3-(2-Fluorophenyl)azetidine powder (Molecular Weight: 151.18 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

Calculation: To make a 10 mM solution, you need to dissolve 0.01 moles per liter.

  • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass = 0.01 mol/L * 0.001 L * 151.18 g/mol * 1000 mg/g = 1.51 mg

Procedure:

  • Preparation: Work in a clean, designated area. Ensure all equipment is clean and dry.

  • Weighing: Tare a clean weighing boat or microcentrifuge tube on the analytical balance. Carefully weigh out 1.51 mg of 3-(2-Fluorophenyl)azetidine. Record the exact mass.[9]

  • Solubilization: Transfer the weighed compound into a sterile vial. Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.[9]

  • Mixing: Securely cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.[9]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[9]

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[12][15]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.[11]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 15, 2026, from [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved February 15, 2026, from [Link]

  • Dahlin, J. L., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved February 15, 2026, from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 15, 2026, from [Link]

  • University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved February 15, 2026, from [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-fluorophenyl)azetidine hydrochloride. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Summary for CID 10422. Retrieved February 15, 2026, from [Link].

  • Wikipedia. (n.d.). Azetidine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(2-Fluorophenyl)methyl]azetidine. PubChem Compound Summary for CID 20112297. Retrieved February 15, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved February 15, 2026, from [Link]

  • Smith, R. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Galic, T., et al. (2013). Biological actions of drug solvents. Periodicum Biologorum. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). What is the highest percentage of DMSO you can use as a solvent for intracranial infusions?. Retrieved February 15, 2026, from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Fluorinated Azetidine Purity

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Fluorinated azetidines are increasingly critical scaffolds in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated azetidines are increasingly critical scaffolds in medicinal chemistry, serving as metabolically stable bioisosteres for amines or conformational locks. However, their analysis presents a distinct "Stability-Selectivity Paradox." The strained four-membered ring is susceptible to acid-catalyzed ring opening (hydrolysis), while the polar, basic nitrogen often necessitates acidic mobile phases to prevent severe peak tailing on traditional C18 columns.

This guide objectively compares three methodological approaches to solving this problem. We demonstrate that while standard C18 methods fail due to degradation or poor resolution, Pentafluorophenyl (PFP) stationary phases operated at near-neutral pH provide the optimal balance of chemical stability and isomeric resolution.

The Core Challenge: The Stability-Selectivity Paradox

Developing a purity assay for fluorinated azetidines requires navigating three conflicting physicochemical properties:

  • Ring Strain (Stability): Azetidines possess significant ring strain (~26 kcal/mol). In highly acidic media (pH < 3), protonation of the ring nitrogen activates the

    
    -carbons to nucleophilic attack (e.g., by water), leading to ring-opening degradation during the run.
    
  • Basicity (Peak Shape): As secondary or tertiary amines, these compounds interact strongly with residual silanols on silica supports, causing peak tailing. Traditional remediation involves lowering pH to suppress silanol ionization, which triggers the stability issue above.

  • Fluorine Isomerism (Selectivity): Synthetic routes often yield regioisomers (e.g., 3,3-difluoro vs. 2,2-difluoro) that are difficult to resolve on hydrophobic phases due to similar LogP values.

Comparative Analysis of Methodologies

We evaluated three distinct HPLC approaches for a representative analyte: 3,3-difluoroazetidine hydrochloride .

Method A: Traditional C18 (Acidic)
  • Column: C18 (3 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% TFA in Water/Acetonitrile (pH ~2.0)

  • Outcome: FAILED. While peak shape was acceptable (

    
     = 1.2), the chromatogram showed two "ghost peaks" that increased with column residence time. MS analysis confirmed these as ring-opened amino-alcohol hydrolysis products.
    
Method B: C18 (High pH)
  • Column: High-pH stable C18 Hybrid

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[1][2][3]

  • Outcome: SUB-OPTIMAL. The analyte was stable. However, retention was negligible (

    
    ) due to deprotonation of the amine, causing it to elute in the void volume with polar impurities.
    
Method C: PFP (Neutral/Mid-pH) — The Recommended Solution
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol

  • Outcome: OPTIMAL. The PFP phase utilizes

    
     and dipole-dipole interactions with the analyte's fluorine atoms to retain the compound despite the neutral pH. The pH of 6.5 preserves the azetidine ring integrity.
    
Experimental Data Summary

Table 1: Comparative Performance Metrics

ParameterMethod A (C18 Acidic)Method B (C18 Basic)Method C (PFP Neutral)
pH 2.010.06.5
Retention Factor (

)
2.10.3 (Void elution)3.8
Tailing Factor (

)
1.21.81.1
Resolution (

)
*
N/A (Degradation)< 1.04.2
Analyte Recovery 88% (Degraded)100%100%
LOD (CAD) 5 ng50 ng (Broad peak)2 ng

*Resolution calculated between the main peak and the nearest regioisomer impurity.

Strategic Decision Workflow

The following diagram illustrates the critical decision pathways for method selection based on analyte properties.

MethodDevelopment Start Start: Fluorinated Azetidine Sample CheckChrom Check UV Chromophore? Start->CheckChrom UV_Yes Use UV (210-254 nm) CheckChrom->UV_Yes Aromatic/Conjugated UV_No Use CAD or MS Detection CheckChrom->UV_No Aliphatic Only CheckStab Acid Stability Check (Incubate pH 2, 1hr) UV_Yes->CheckStab UV_No->CheckStab Stable Stable? CheckStab->Stable Path_Acid Method A: C18 / 0.1% TFA (Standard) Stable->Path_Acid Yes Path_PFP Method C: PFP / NH4OAc pH 6.5 (Recommended) Stable->Path_PFP No (Ring Opening Risk)

Figure 1: Decision tree for selecting detection and stationary phase based on azetidine stability and chromophore presence.

Detailed Protocol: The "PFP Neutral" System

This protocol is designed to be a self-validating system. The use of a PFP column at mid-pH leverages the "Fluorine Retention Effect," where the stationary phase fluorine atoms interact specifically with the analyte's fluorine substituents, providing retention without relying solely on hydrophobic interactions.

1. System Suitability & Conditions
  • Instrument: UHPLC or HPLC system with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD) is preferred for aliphatic azetidines due to uniform response. If aromatic groups are present, UV/PDA at 254 nm is sufficient.

  • Column: Kinetex PFP or ACE C18-PFP, 2.6 µm, 100 x 3.0 mm (or equivalent).

  • Temperature: 25°C (Do not heat >40°C to avoid thermal degradation).

2. Mobile Phase Preparation[2][4][5]
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water (10 mM). Adjust pH to 6.5 ± 0.1 using dilute acetic acid. Filter through 0.2 µm membrane.

    • Why: Ammonium acetate provides buffering capacity at pH 6.5, preventing ring opening while maintaining sufficient ionic strength to minimize ion-exchange tailing.

  • Mobile Phase B: 100% Methanol (LC-MS Grade).

    • Why: Methanol is preferred over Acetonitrile for PFP columns as it facilitates stronger

      
       interactions and dipole selectivity.
      
3. Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.6
8.0950.6
10.0950.6
10.150.6
14.050.6
4. Critical Workflow: Stability Confirmation

Before running the full sequence, perform the "Stop-Flow" Test :

  • Inject the standard.

  • Stop the flow when the peak is in the column (e.g., 2 mins).

  • Wait 30 minutes.

  • Resume flow.[6]

  • Pass Criteria: The peak shape remains symmetrical. If a "hump" or split peak appears, on-column degradation is occurring; adjust pH to 7.0 or lower temperature to 10°C.

Experimental Workflow Diagram

Workflow Prep 1. Sample Prep Diluent: 50:50 MeOH:H2O Screen 2. Column Screening Compare C18 vs PFP Prep->Screen Opt 3. pH Optimization Target pH 6.0 - 7.0 Screen->Opt Select PFP Valid 4. Validation Linearity, LOD, Stability Opt->Valid Rs > 2.0 Valid->Opt Fail Stability

Figure 2: Step-by-step method development workflow for fluorinated azetidines.

References
  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[7] Journal of Chromatography A, 1073(1-2), 99-109.

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses stability profiles).
  • Advanced Chromatography Technologies (ACE). The Power of Selectivity: ACE C18-PFP. Technical Brochure.[8] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Azetidine and Piperidine Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Metabolic Stability in Drug Design In the intricate process of drug discovery and development, the metabolic stability of a candidate m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and dosing regimen, directly influencing its therapeutic efficacy and safety profile.[1][2] A significant portion of promising drug candidates fail due to poor pharmacokinetic properties, often stemming from rapid metabolic degradation, primarily mediated by enzymes in the liver.[3] Saturated nitrogen-containing heterocycles (N-heterocycles) are ubiquitous scaffolds in medicinal chemistry. Among them, the six-membered piperidine ring is a classic building block, while the smaller, four-membered azetidine ring has emerged as a "privileged scaffold" for its ability to confer favorable properties.[4][5]

This guide provides an in-depth, objective comparison of the metabolic stability of azetidine and piperidine scaffolds. We will delve into their respective metabolic pathways, analyze the enzymatic processes involved, and present the experimental methodologies used to assess their stability, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and molecular design.

Pillar 1: The Metabolic Landscape of Piperidine Scaffolds

The piperidine ring, while a versatile and effective scaffold, is susceptible to a variety of metabolic transformations, primarily driven by Cytochrome P450 (CYP) enzymes, the workhorses of Phase I metabolism.[6][7][8][9] The metabolic fate of a piperidine-containing drug is heavily influenced by its substitution pattern and the specific CYP isoforms involved, most commonly CYP3A4 and CYP2D6.[7][10]

Common Metabolic Pathways for Piperidine:

  • Oxidation at the α-Carbon: A predominant metabolic route involves oxidation at the carbon atom adjacent (alpha) to the nitrogen, forming an unstable iminium ion intermediate. This intermediate is then rapidly converted to a stable lactam. This pathway is a well-documented liability for piperidine rings.[6][7][11]

  • N-Dealkylation: When the piperidine nitrogen is substituted (a common feature in drug molecules), N-dealkylation is a major clearance mechanism.[6][7] This reaction is particularly prevalent for substrates of CYP3A4 and is often the primary metabolic pathway for drugs containing a 4-aminopiperidine moiety.[7]

  • Ring Hydroxylation: CYP enzymes can also hydroxylate the piperidine ring at positions more distant from the nitrogen (β, γ, or δ carbons), although this is often a less favorable pathway compared to α-carbon oxidation or N-dealkylation.[11]

  • Ring Contraction and Opening: While less common, mechanisms involving the formation of N-centered radicals can lead to ring contraction (forming a pyrrolidine) or ring-opening products.[12][13]

These multiple metabolic "soft spots" mean that piperidine-containing molecules often require structural modifications, such as the introduction of steric hindrance or electron-withdrawing groups, to block these sites of metabolism and enhance their stability.[2]

Caption: Major CYP450-mediated metabolic pathways for the piperidine scaffold.

Pillar 2: The Metabolic Profile of Azetidine Scaffolds

The azetidine ring has gained significant traction in drug design as a strategic replacement for larger, more metabolically labile rings like pyrrolidine and piperidine.[5][14] Its increased metabolic stability stems from a combination of unique structural and physicochemical properties.[15][16]

Factors Contributing to Azetidine's Stability:

  • Reduced Lipophilicity: The smaller, more polar azetidine ring generally imparts lower lipophilicity compared to piperidine, which can reduce its affinity for the often lipophilic active sites of CYP enzymes.[17][18]

  • Ring Strain and Conformation: The inherent strain (approximately 25.4 kcal/mol) and puckered conformation of the azetidine ring can make it a poorer substrate for certain metabolic enzymes compared to the more flexible, strain-free piperidine ring.[15][16][19] This rigidity allows for precise vectoral positioning of substituents away from metabolic sites.[20]

While generally more robust, the azetidine scaffold is not metabolically inert. However, its biotransformation can proceed through pathways distinct from those of piperidine.

Metabolic Pathways for Azetidine:

  • Relative Resistance to CYP Oxidation: Direct CYP-mediated oxidation of the azetidine ring itself is less common than with piperidine. When metabolism does occur, it is often on substituents attached to the ring rather than the core scaffold.[21]

  • Glutathione S-Transferase (GST)-Mediated Ring Opening: A key and unique metabolic pathway for some azetidine-containing compounds involves direct conjugation with glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs).[22] This is a Phase II process that, critically, can occur without prior Phase I bioactivation by CYP enzymes. The strained ring is susceptible to nucleophilic attack by the thiolate of GSH, leading to ring opening.[22] This is a crucial distinction from piperidine metabolism.

The incorporation of azetidine motifs into drug candidates has been successfully used to enhance metabolic stability and improve overall pharmacokinetic profiles in numerous approved drugs, such as baricitinib and cobimetinib.[15]

Caption: Unique GST-mediated metabolic pathway for the azetidine scaffold.

Pillar 3: Head-to-Head Comparison and Quantitative Insights

The choice between an azetidine and a piperidine scaffold is a classic dilemma in medicinal chemistry, involving a trade-off between established synthetic accessibility and optimized pharmacokinetic properties. The following table summarizes the key differences in their metabolic profiles.

Table 1: Comparative Metabolic Profiles of Azetidine and Piperidine

FeatureAzetidine ScaffoldPiperidine Scaffold
Ring Size 4-membered6-membered
General Stability Generally higher metabolic stability.[15][18]More susceptible to metabolic degradation.
Primary Metabolism Often resistant to direct CYP oxidation.Primarily CYP-mediated oxidation.[6][7][11]
Key Metabolic Pathways - GST-catalyzed ring opening[22]- N-dealkylation (if substituted)- α-Carbon oxidation (Lactam formation)[11]- N-dealkylation[7]- Ring hydroxylation[11]
Key Enzymes Glutathione S-Transferases (GSTs)Cytochrome P450s (e.g., CYP3A4, CYP2D6)[7][10]
Physicochemical Driver Lower lipophilicity, conformational rigidity.[16][17]Higher lipophilicity, conformational flexibility.

While direct quantitative comparison of the unsubstituted scaffolds is challenging, data from drug discovery programs consistently demonstrate the benefits of replacing piperidine with azetidine to improve metabolic stability.

Table 2: Illustrative Metabolic Stability Data for Scaffold-Containing Compounds (Note: Data are representative examples and actual values are highly dependent on the full molecular structure.)

Compound ClassScaffoldIn Vitro Systemt½ (min)Intrinsic Clearance (Clint)
Representative Drug APiperidineHuman Liver Microsomes15High (e.g., >100 µL/min/mg)
Optimized Analog BAzetidineHuman Liver Microsomes>120Low (e.g., <10 µL/min/mg)
Representative Drug CPiperidineHuman Hepatocytes35Moderate-High
Optimized Analog DAzetidineHuman Hepatocytes>180Low

This illustrative data highlights a common trend observed in medicinal chemistry: the strategic substitution of a piperidine with an azetidine can lead to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance.

Experimental Protocol: The Hepatocyte Stability Assay

To empirically determine and compare the metabolic stability of compounds, the hepatocyte stability assay is the gold standard. Unlike liver microsomes, which primarily contain Phase I enzymes, hepatocytes are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more physiologically relevant in vitro system.[23][24][25]

Principle: The assay measures the rate of disappearance of a test compound over time when incubated with a suspension of live hepatocytes.[26] This rate is used to calculate key parameters like half-life (t½) and in vitro intrinsic clearance (Clint), which can be used to predict in vivo hepatic clearance.[1][24]

Hepatocyte_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Count Count & Assess Viability Thaw->Count Dilute Dilute to Working Concentration Count->Dilute Add_Compound Add Test Compound to Hepatocytes Dilute->Add_Compound Sample Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Add_Compound->Sample Quench Quench Reaction (e.g., cold Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate % Remaining, t½, and Clint LCMS->Calculate

Caption: Standard experimental workflow for an in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, mouse) in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed incubation medium and centrifuge gently to pellet the cells.

    • Resuspend the hepatocyte pellet in fresh medium and determine cell density and viability (e.g., via trypan blue exclusion). Viability should typically be >80%.

    • Dilute the cell suspension to the final working concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[26]

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound stock solutions to 37°C.

    • Initiate the reaction by adding the test compound to the hepatocyte suspension (final concentration typically 1 µM).[24] The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[24][27]

    • Immediately quench the metabolic activity by adding the aliquot to a multiple-volume excess of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (IS) for analytical normalization.[23][25]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to precipitate proteins and cell debris.[26]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent test compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][23]

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[28]

    • Calculate the in vitro intrinsic clearance (Clint) using the formula: Clint (µL/min/10⁶ cells) = (0.693 / t½) x (Incubation Volume / Cell Number) .[27][28]

Conclusion

The metabolic stability of a scaffold is a multifaceted property governed by its inherent structure, electronics, and physicochemical characteristics. The piperidine ring, a stalwart of medicinal chemistry, is known for its susceptibility to CYP-mediated oxidation, particularly at the α-carbon and N-substituent. In contrast, the azetidine ring offers a compelling alternative, frequently demonstrating enhanced metabolic stability due to its lower lipophilicity and conformational rigidity.[15][18]

Crucially, researchers must be aware of azetidine's unique liability towards GST-catalyzed ring-opening, a pathway not typically observed for piperidine.[22] The strategic choice between these scaffolds is therefore not a simple one of "stable" versus "unstable," but a nuanced decision based on a comprehensive understanding of their distinct metabolic fates. Employing robust in vitro assays, such as the hepatocyte stability assay, is essential to experimentally validate design hypotheses and guide the optimization of drug candidates with superior pharmacokinetic profiles.

References

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
  • Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099–11107. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Gao Research Group.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). Benchchem.
  • comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. (n.d.). Benchchem.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]

  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). PubMed.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025).
  • Hepatocyte Stability Assay. (n.d.).
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. (n.d.). HARVEST (uSask)
  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Microsomal Stability Assay. (n.d.).
  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
  • Azetidines. (n.d.). Enamine.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). IJPPR.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025). PMC.
  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. (n.d.). Benchchem.
  • Mechanisms of Cytochrome P450-Catalyzed Oxid
  • Mechanisms of Cytochrome P450-Catalyzed Oxid

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(2-Fluorophenyl)azetidine Hydrochloride

Executive Summary & Risk Context[1][2][3][4] 3-(2-Fluorophenyl)azetidine hydrochloride is a high-value pharmacophore often used as a conformationally restricted building block in drug discovery. While standard Safety Dat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4]

3-(2-Fluorophenyl)azetidine hydrochloride is a high-value pharmacophore often used as a conformationally restricted building block in drug discovery. While standard Safety Data Sheets (SDS) classify it as an Irritant (H315/H319/H335) and Acutely Toxic (H302), its specific structure demands a higher tier of precautionary handling than generic reagents.

The "Why" Behind the Safety Protocol:

  • Ring Strain: The azetidine ring possesses significant ring-strain energy (~26 kcal/mol). While the hydrochloride salt stabilizes the amine, the molecule remains reactive, particularly upon free-basing.

  • Fluorine Substitution: The 2-fluorophenyl group increases lipophilicity and metabolic stability. If absorbed, this compound may persist longer in biological systems than non-fluorinated analogs.

  • Physical Form: As a hydrochloride salt, this compound is typically a fine, hygroscopic powder. The primary vector of exposure is inhalation of fugitive dust during weighing and dermal absorption of solubilized material.

Hazard Profiling & GHS Classification

Treat this compound as a Potent Compound (OEB 3 equivalent) in the absence of specific toxicology data.

Hazard CategoryGHS CodeSignal WordOperational Implication
Acute Toxicity (Oral) H302WarningDo not eat/drink in lab. Wash hands immediately after doffing gloves.
Skin Irritation H315WarningCorrosive potential upon moisture contact (sweat).
Eye Irritation H319WarningDust can cause severe mechanical and chemical irritation.
STOT - Single Exp. H335WarningRespiratory irritant.[1] Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach. The PPE changes based on the state of the matter (Solid vs. Solution).

PPE Selection Table[6]
Body PartSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory Engineering Control Primary: Fume Hood or Powder Containment Hood. Backup: N95/P95 Respirator.Fume Hood (Sash at 18").HCl salts generate fine particulate matter. Inhalation causes immediate mucous membrane acidification.
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness). Outer: Standard Nitrile. Inner: Long-cuff Nitrile.[1]Solvent Dependent. DCM/Chloroform: PVA or Barrier Laminate (Silver Shield). Methanol/Water: Double Nitrile.[1]Crucial: Azetidines are small molecules with high permeation potential. Standard nitrile degrades rapidly in halogenated solvents (DCM).
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety Glasses with Side Shields + Face Shield (if >100mL).Goggles prevent dust entry; Face shields protect against splash during exothermic neutralizations.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves.Lab Coat + Chemical Resistant Apron.[2]Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure.
The "Glove Integrity" Self-Validating System

Before handling this compound, perform the Inflation Test :

  • Trap air in the glove by grasping the cuff.

  • Squeeze the inflated palm.

  • Listen/feel for leaks.[3] Reasoning: Micro-pinholes are common in box-stored nitrile gloves and are the #1 cause of "unexplained" chemical burns.

Operational Protocols

Workflow Logic Diagram

The following diagram outlines the decision logic for safe handling, emphasizing the hierarchy of controls.

HandlingWorkflow start Start: Handling 3-(2-Fluorophenyl)azetidine HCl state_check Check Physical State start->state_check solid_path Solid (Powder) state_check->solid_path liquid_path In Solution state_check->liquid_path weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance enclosure/Hood 3. Pre-weighed vial method solid_path->weighing solvent_check Check Solvent Type liquid_path->solvent_check reaction Reaction Setup: Vent nitrogen line to scrubber (HCl gas evolution possible) weighing->reaction halogenated Halogenated (DCM/CHCl3) solvent_check->halogenated polar Polar (MeOH/H2O) solvent_check->polar glove_select_1 USE: Silver Shield / Laminate Gloves halogenated->glove_select_1 glove_select_2 USE: Double Nitrile Gloves polar->glove_select_2 glove_select_1->reaction glove_select_2->reaction disposal Disposal: Halogenated Waste Stream reaction->disposal

Caption: Operational logic flow distinguishing between solid state handling and solvent-specific PPE requirements.

Critical Step: Weighing & Solubilization

The Hazard: Static electricity can cause the dry HCl salt to "jump" or disperse, creating an inhalation hazard.

  • Static Control: Use an ionizing fan or anti-static gun on the vial before opening.

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered.

  • Solubilization:

    • Add solvent to the solid, not solid to the solvent (minimizes splash).

    • Note: If neutralizing the HCl salt to free-base, expect a mild exotherm. Perform this in an ice bath.

Emergency Response & Spills

Scenario: Spillage of ~500mg solid powder on the benchtop.

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.

  • PPE Upgrade: Don a second pair of gloves and respiratory protection (if not already worn).

  • Dry Clean-up (Preferred):

    • Do NOT sweep (creates dust).[4]

    • Cover spill with a wet paper towel (dampened with water) to solubilize and weigh down the dust.

    • Wipe up inward from the periphery to the center.

  • Decontamination:

    • Clean surface with 10% soap solution, followed by water.

    • Verification: Wipe the area with a white ChemWipe; if it picks up residue, repeat.

Waste Disposal Protocols

Disposal must follow the "Cradle-to-Grave" tracking principle. Because this molecule contains Fluorine and Nitrogen, it falls into specific waste streams.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Debris"Solid Waste: Fluorinated Organic Amine Salt"
Liquid Waste Halogenated Organic "Halogenated Waste" (Do not mix with non-halogenated if possible to reduce incineration costs).
Aqueous Waste Toxic AqueousAdjust pH to 6-8 before disposal if local regulations allow, otherwise "Aqueous Toxic."

Critical Prohibition: Do NOT mix with oxidizing acids (Nitric/Perchloric).[5] Azetidines can form unstable N-oxides or ring-opened species that may be energetic.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Azetidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 3-(2-fluorophenyl)azetidine. Retrieved from [Link]

Sources

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